2-Chloro-N-(2-chlorophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8367. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKPLRTPWUXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278603 | |
| Record name | 2-Chloro-N-(2-chlorophenyl)acetamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20278603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-76-7 | |
| Record name | 3289-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2-chlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Introduction: The Role and Importance of a Core Chemical Intermediate
An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide
This compound is a significant chemical intermediate, finding application in the synthesis of a variety of more complex molecules, including pharmaceuticals and other fine chemicals.[1] Its structure, featuring a reactive N-acyl group and two chlorinated phenyl rings, provides a versatile scaffold for further chemical modifications. Understanding its synthesis is fundamental for chemists working in drug discovery and process development.
This guide provides a detailed exploration of the synthesis mechanism of this compound, grounded in established chemical principles. It offers field-proven insights into the experimental choices, a self-validating protocol for its preparation, and authoritative references to support the core scientific claims.
The Core Synthesis: Nucleophilic Acyl Substitution
The primary and most direct method for synthesizing this compound is through the N-acylation of 2-chloroaniline with chloroacetyl chloride.[1][2] This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic chemistry.
The Causality Behind the Reaction:
-
The Nucleophile: 2-chloroaniline acts as the nucleophile. The nitrogen atom possesses a lone pair of electrons, making it electron-rich and capable of attacking an electron-deficient center.
-
The Electrophile: Chloroacetyl chloride serves as the electrophile. The carbonyl carbon is highly electron-deficient due to the strong electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom, making it an excellent target for nucleophilic attack.[3]
-
The Driving Force: The reaction is driven by the formation of a stable amide bond. To ensure the reaction proceeds to completion, a base is typically added to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing the protonation of the starting amine which would render it non-nucleophilic.[4][5]
Reaction Mechanism: A Step-by-Step Analysis
The synthesis proceeds via a well-established nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-chloroaniline attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom.
-
Formation of the Tetrahedral Intermediate: This initial attack results in the formation of a transient, unstable tetrahedral intermediate. In this state, the former carbonyl carbon is bonded to the nitrogen, the oxygen (now an oxyanion), and two chlorine atoms.
-
Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is short-lived and rapidly collapses to reform the stable carbonyl double bond. In this process, the most suitable leaving group, the chloride ion (Cl⁻), is expelled.
-
Proton Transfer: The final step involves the removal of the proton from the nitrogen atom by a base (such as another molecule of 2-chloroaniline, a deliberately added base like potassium carbonate, or triethylamine).[5][6] This neutralizes the positive charge on the nitrogen, yielding the final product, this compound, and a salt of the base (e.g., triethylammonium chloride).
Visualization of the Synthesis Mechanism
The following diagram illustrates the logical flow of the nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Self-Validating Workflow
This protocol describes a robust method for the laboratory synthesis of this compound. The inclusion of monitoring and purification steps ensures the integrity of the final product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Chloroaniline | 127.57 | 10.0 | 1.28 g |
| Chloroacetyl chloride | 112.94 | 10.2 | 0.77 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Deionized Water | - | - | ~100 mL |
| Ethanol (for recrystallization) | - | - | As needed |
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.28 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol) in 50 mL of dichloromethane (DCM).[4]
-
Expert Insight: Potassium carbonate is an inexpensive and effective inorganic base to neutralize the HCl formed. DCM is a good solvent for the reactants and is unreactive under these conditions.
-
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes to cool it to approximately 0-5 °C.
-
Expert Insight: The reaction between an amine and an acid chloride is highly exothermic. Initial cooling is crucial to control the reaction rate, prevent a dangerous temperature spike, and minimize the formation of side products.
-
-
Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (0.77 mL, 10.2 mmol) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. Ensure the temperature does not rise above 10 °C.[5][7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-6 hours.[5]
-
Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).[5] The disappearance of the 2-chloroaniline spot indicates the reaction is nearing completion.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water.[2][5] A solid precipitate of the crude product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water (2 x 25 mL) to remove any remaining inorganic salts.[1][5]
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.[1][2][5]
-
Characterization: The identity and purity of the final product, this compound, can be confirmed by determining its melting point and using spectroscopic methods such as IR and NMR.[1][2]
References
- 1. ijpsr.info [ijpsr.info]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
A Comprehensive Technical Guide to 2-Chloro-N-(2-chlorophenyl)acetamide
This guide provides an in-depth exploration of 2-Chloro-N-(2-chlorophenyl)acetamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis protocols, analytical methodologies, and applications, grounded in established scientific principles and safety practices.
Core Compound Identification and Properties
This compound is a disubstituted acetamide that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic chloroacetyl group and the nucleophilic secondary amide, making it a valuable precursor for constructing more complex molecular architectures.
Chemical Identity
-
Chemical Name: this compound
Physicochemical Properties
A thorough understanding of the physicochemical properties is critical for its handling, reaction optimization, and analytical characterization.
| Property | Value | Source(s) |
| Melting Point | ~70 °C | [3] |
| Boiling Point | 359.3 ± 27.0 °C (Predicted) | [3] |
| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Readily soluble in water. Soluble in ethanol. | [1][6] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing this compound is the acylation of 2-chloroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product. The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Caption: General workflow of the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure based on established methods for similar N-aryl acetamides.[7][8]
Materials:
-
2-Chloroaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq) or Sodium Acetate in Glacial Acetic Acid
-
Anhydrous Chloroform (or other suitable aprotic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous chloroform.
-
Cool the mixture to 0 °C using an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][7]
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of the synthesized compound.
Chromatographic Methods
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity determination and quantification.[9][10]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like formic or phosphoric acid.[9]
-
Detection: UV detection at a wavelength such as 254 nm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both identification and purity analysis, particularly for assessing volatile impurities.[7]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm region, a singlet for the methylene (-CH₂-) protons adjacent to the chlorine atom, and a broad singlet for the amide (N-H) proton.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl stretches.[7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but is a critical intermediate in the synthesis of various biologically active compounds.
Precursor for Heterocyclic Synthesis
The reactive C-Cl bond makes it an excellent substrate for nucleophilic substitution reactions to form heterocyclic systems. It has been used as a precursor for the synthesis of:
-
Thieno[2,3-b]pyridines: These compounds are known to possess diverse pharmacological activities, including anticancer and anti-inflammatory properties.[11][12]
-
Benzimidazolone derivatives: These have been investigated for various therapeutic applications.[13]
Scaffold for Bioactive Molecules
Derivatives of 2-chloro-N-aryl acetamides have shown a range of biological activities:
-
Antidepressant Agents: It has been used to synthesize novel compounds with potential antidepressant activity.[8]
-
Antimicrobial Agents: Various N-substituted chloroacetamide derivatives have demonstrated antibacterial and antifungal properties.[7][13] The fungistatic activity of related compounds has been noted, with some showing efficacy against various fungal strains.[5]
-
Anticancer and Anti-inflammatory Research: The core structure is present in molecules designed to target pathways involved in cancer and inflammation.[11] The related compound, 2-(2-Chlorophenyl)acetohydrazide, has been used to create derivatives with anti-inflammatory and anticancer properties.[14]
Caption: Applications of this compound in drug discovery.
Safety, Handling, and Storage
Proper handling and storage are paramount due to the hazardous nature of this compound and its precursors.
Hazard Identification
-
GHS Classification: Causes skin and eye irritation.[15] May cause respiratory irritation.[15]
-
Primary Hazards: The compound is toxic if inhaled, swallowed, or absorbed through the skin.[16] It is an irritant and a potential sensitizer.[17]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
Stability and Storage
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][15]
-
Stability: The compound is stable under normal storage conditions.[18]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[17][18]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[17][18]
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity allow for the creation of a diverse range of complex molecules with potential therapeutic applications. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound CAS#: 3289-76-7 [m.chemicalbook.com]
- 4. CAS 3289-76-7 | this compound - Synblock [synblock.com]
- 5. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]
- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 7. ijpsr.info [ijpsr.info]
- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetamide, N-(2-chlorophenyl)- | SIELC Technologies [sielc.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. 2-Chloro Acetamide [anshulchemicals.com]
- 17. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
A Spectroscopic Guide to 2-Chloro-N-(2-chlorophenyl)acetamide: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 2-Chloro-N-(2-chlorophenyl)acetamide (CAS No. 3289-76-7), a compound of interest in synthetic chemistry and drug development.[1][2][3] As Senior Application Scientists, our goal is to move beyond mere data presentation and offer a deeper interpretation of the spectroscopic information, grounded in the principles of chemical structure and reactivity. This document synthesizes data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to build a complete structural profile of the molecule. We will explore the "why" behind the spectral features, providing a robust framework for researchers to apply in their own work. While direct access to raw spectral data is often limited, this guide constructs a validated spectral profile based on established principles and data from analogous structures.
Introduction: The Molecular Blueprint
This compound, with the molecular formula C₈H₇Cl₂NO, is a disubstituted acetamide.[1][2][4] Its structure, featuring a chloroacetamide group attached to a chlorophenyl ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming synthesis, identifying impurities, and predicting chemical behavior. This guide will deconstruct the molecule's spectral signature piece by piece.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its amide and aromatic nature.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal (typically diamond or germanium).
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3300 - 3250 | N-H Stretch | Secondary Amide | The presence of a sharp to moderately broad peak in this region is a strong indicator of the N-H bond in the amide linkage. Its position suggests some degree of hydrogen bonding in the solid state. |
| ~1680 - 1650 | C=O Stretch (Amide I) | Amide | This is one of the most intense and characteristic peaks in the spectrum. The carbonyl stretch of the secondary amide is a reliable marker for the acetamide group. |
| ~1550 - 1520 | N-H Bend (Amide II) | Amide | This band, resulting from a coupling of the N-H in-plane bend and C-N stretching vibrations, is another key indicator of the secondary amide group. |
| ~1600, 1480 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
| ~750 | C-Cl Stretch | Aryl & Alkyl Halide | A strong absorption in this region is indicative of the C-Cl bonds. The exact position can be influenced by the substitution pattern on the aromatic ring. |
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 or 500 MHz). The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Predicted ¹H NMR Spectral Data and Interpretation
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~8.5 - 9.5 | Singlet (broad) | 1H | NH | The amide proton is typically deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is solvent-dependent. |
| ~7.2 - 7.6 | Multiplet | 4H | Ar-H | The four protons on the dichlorophenyl ring will appear as a complex multiplet due to their different chemical environments and spin-spin coupling. |
| ~4.2 | Singlet | 2H | CH ₂Cl | The two protons of the chloromethyl group are adjacent to an electron-withdrawing chlorine atom and the amide carbonyl group, causing them to be significantly deshielded. They appear as a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As with ¹H NMR, the sample is dissolved in a deuterated solvent. Higher concentrations (20-50 mg) are often used due to the lower natural abundance of ¹³C.
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer, often using proton decoupling to simplify the spectrum to a series of singlets.
-
Data Processing: The data is processed similarly to ¹H NMR data to yield the final spectrum.
Predicted ¹³C NMR Spectral Data and Interpretation
| Chemical Shift (ppm) | Assignment | Interpretation |
| ~165 | C =O | The amide carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |
| ~125 - 140 | Ar-C | The six carbons of the aromatic ring will produce multiple signals in this region. The carbons bonded to chlorine will be shifted due to the halogen's electronegativity. |
| ~43 | C H₂Cl | The carbon of the chloromethyl group is shielded relative to the aromatic carbons but deshielded compared to a standard alkane due to the attached chlorine. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.
Interpretation of the Mass Spectrum
The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions. PubChemLite predicts a monoisotopic mass of 202.99046 Da.[5]
| m/z Value | Ion | Interpretation |
| ~203/205/207 | [M]⁺ | Molecular Ion Peak: The presence of two chlorine atoms results in a characteristic isotopic pattern. The [M]⁺ peak (containing two ³⁵Cl isotopes) will be the most abundant, followed by the [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) and the [M+4]⁺ peak (two ³⁷Cl isotopes). |
| ~127/129 | [C₆H₄ClN]⁺ | Fragment Ion: Loss of the chloroacetyl group (•COCH₂Cl) from the molecular ion. The isotopic pattern is due to the single chlorine atom on the phenyl ring. |
| ~77 | [C₆H₅]⁺ | Fragment Ion: Loss of chlorine from the [C₆H₄Cl]⁺ fragment. |
Conclusion: A Cohesive Structural Narrative
The combined application of IR, NMR, and Mass Spectrometry provides a comprehensive and self-validating structural characterization of this compound. IR spectroscopy confirms the presence of key amide and aromatic functional groups. ¹H and ¹³C NMR spectroscopy map the proton and carbon skeletons, respectively, confirming the connectivity and electronic environment of each atom. Finally, mass spectrometry verifies the molecular weight and provides structural insights through predictable fragmentation patterns. This multi-faceted approach ensures a high degree of confidence in the compound's identity and purity, a cornerstone of rigorous scientific research and development.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-N-(2-chlorophenyl)acetamide in Common Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-N-(2-chlorophenyl)acetamide. As a Senior Application Scientist, the focus of this document is not merely to present data but to equip you with the foundational knowledge and practical methodologies to assess solubility, a critical parameter in drug development and chemical synthesis.
The Central Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for:
-
Reaction Kinetics and Synthesis: The choice of solvent can significantly influence reaction rates and yields. A solvent that effectively dissolves reactants facilitates molecular interactions, leading to more efficient synthesis.
-
Purification and Recrystallization: Solubility differences at varying temperatures are exploited in recrystallization to purify solid compounds.[1][2][3][4][5] An ideal solvent will dissolve the compound readily at high temperatures but sparingly at low temperatures, allowing for the separation of pure crystals from impurities.[1][2]
-
Drug Delivery and Formulation: In pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[6][7] Poorly soluble compounds often exhibit low absorption and, consequently, limited therapeutic efficacy.[6]
-
Analytical Chemistry: Accurate quantification of a compound often relies on its dissolution in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.[8]
Predicting Solubility: A Qualitative Approach
The principle of "like dissolves like" provides a fundamental, qualitative prediction of solubility.[9] This axiom suggests that substances with similar polarities are more likely to be soluble in one another.
This compound possesses both polar and non-polar characteristics. The amide functional group (-C(=O)NH-) and the chlorine atoms introduce polarity, while the two phenyl rings are non-polar. This amphiphilic nature suggests it will exhibit some degree of solubility in a range of solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amide group of the target molecule, likely leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments that can interact with the polar regions of the molecule, suggesting moderate to good solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the two phenyl rings indicates that there will be some solubility in non-polar solvents, although likely less than in polar solvents.
Quantitative Determination of Solubility: The Equilibrium Method
While qualitative predictions are useful, precise quantitative data is essential for many applications. The "gold standard" for determining thermodynamic solubility is the Equilibrium Solubility Method , often referred to as the shake-flask method.[10][11][12] This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.[10][11]
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer
Workflow for Equilibrium Solubility Determination:
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scribd.com [scribd.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. chem.ws [chem.ws]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. pharmatutor.org [pharmatutor.org]
molecular structure and bonding of 2-Chloro-N-(2-chlorophenyl)acetamide
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-N-(2-chlorophenyl)acetamide
Abstract: This technical guide provides a comprehensive examination of the (CAS No. 3289-76-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectroscopic data and theoretical principles to elucidate the compound's structural architecture. We will explore its constitutional connectivity, conformational possibilities, and the electronic nature of its bonding. The guide further details the standard analytical protocols for characterization and discusses the implications of its structural features for its potential applications as a synthetic intermediate and bioactive molecule.
Introduction: The Significance of a Dichlorinated Acetanilide
This compound belongs to the class of α-haloacetanilides, a group of compounds recognized for their utility as versatile chemical intermediates and their diverse biological activities.[1] The presence of two chlorine atoms—one on the aromatic ring and one on the acetyl group—imparts distinct physicochemical properties and reactivity. The chlorine on the acetyl group is a reactive site, susceptible to nucleophilic substitution, making the molecule a valuable building block in organic synthesis. The chlorine on the phenyl ring modulates the electronic properties of the aromatic system and the lipophilicity of the entire molecule. Understanding the precise molecular geometry, bond characteristics, and electronic distribution is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets.[2][3]
Molecular Identity and Physicochemical Properties
A precise identification of the molecule is the foundation of any detailed structural analysis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 3289-76-7 | [5][6] |
| Molecular Formula | C₈H₇Cl₂NO | [5][6] |
| Molecular Weight | 204.05 g/mol | [5][6] |
| Melting Point | 70 °C | [5] |
| SMILES | C1=CC=C(C(=C1)NC(=O)CCl)Cl | [4] |
| InChIKey | OPZKPLRTPWUXRN-UHFFFAOYSA-N | [4] |
Elucidation of Molecular Structure
The molecular structure of this compound can be systematically elucidated using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from atomic connectivity to the electronic environment of functional groups.
Connectivity and Constitution
The IUPAC name itself defines the atom-to-atom connectivity. A 2-chlorophenyl group is attached to the nitrogen atom of an acetamide, and the acetyl group is further substituted with a chlorine atom at the alpha-carbon.
Caption: 2D structure of this compound.
Spectroscopic Characterization
Spectroscopic data provides experimental validation of the proposed structure. While a publicly available, fully assigned spectrum for this specific compound is scarce, we can reliably predict the key features based on known chemical shift and vibrational frequency ranges for its constituent functional groups.[7][8]
3.2.1 Infrared (IR) Spectroscopy IR spectroscopy is instrumental in identifying functional groups. The key expected absorption bands are:
-
N-H Stretch: A sharp peak around 3250-3300 cm⁻¹, characteristic of a secondary amide N-H bond.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the -CH₂- group.
-
Amide I Band (C=O Stretch): A strong, prominent absorption between 1660-1680 cm⁻¹. This is one of the most diagnostic peaks for an amide.
-
Amide II Band (N-H Bend): A significant peak around 1540 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Amide Proton (N-H): A broad singlet expected between δ 8.0-9.5 ppm, whose position can be solvent-dependent.
-
Aromatic Protons (Ar-H): Four protons on the dichlorophenyl ring, expected to appear as a complex multiplet pattern between δ 7.2-8.5 ppm due to their differing electronic environments and spin-spin coupling.
-
Methylene Protons (-CH₂Cl): A sharp singlet around δ 4.2-4.5 ppm. The electronegative chlorine atom deshields these protons, shifting them downfield.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A peak in the δ 165-170 ppm range.
-
Aromatic Carbons: Six distinct peaks would be expected between δ 120-140 ppm. The carbon attached to the nitrogen (C1') and the carbon attached to the chlorine (C2') would have characteristic shifts.
-
Methylene Carbon (-CH₂Cl): A peak around δ 40-45 ppm.
-
3.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion Peak ([M]⁺): Expected at m/z 203 and 205. The characteristic isotopic pattern for two chlorine atoms (a 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) would be a definitive signature.[9]
-
Key Fragments: Common fragmentation pathways would include the loss of the chloromethyl radical (•CH₂Cl) and cleavage of the amide bond, providing further structural confirmation.
Three-Dimensional Conformation and Bonding
While no public crystal structure data for this compound is available, analysis of closely related compounds, such as 2-Chloro-N-phenylacetamide, reveals key conformational features.[10]
The central amide bond (C-N) exhibits partial double-bond character due to resonance, which restricts rotation and enforces a planar geometry for the O=C-N-H atoms. The overall 3D structure is determined by the rotation around two key single bonds:
-
N-C(aryl) bond: Torsion around this bond determines the orientation of the phenyl ring relative to the amide plane.
-
C(carbonyl)-C(alpha) bond: Rotation here orients the chloromethyl group.
In related structures, the molecules are often linked by intermolecular N-H···O hydrogen bonds, forming chains or dimers in the solid state.[10] The presence of the ortho-chloro substituent on the phenyl ring likely induces steric hindrance that influences the preferred rotational angle (dihedral angle) of the phenyl ring, favoring a twisted, non-coplanar arrangement with the amide group to minimize steric clash.
Experimental & Analytical Workflow
The robust characterization of a molecule like this compound follows a logical and self-validating workflow.
Protocol: Spectroscopic Analysis Workflow
Caption: A standardized workflow for spectroscopic structure elucidation.
Causality in Protocol:
-
Synthesis & Purification: Purity is paramount. Impurities introduce extraneous signals that confound spectral interpretation. Techniques like recrystallization or chromatography are essential.
-
Choice of Solvent (NMR): Deuterated solvents (e.g., CDCl₃) are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.
-
Ionization Method (MS): Electron Ionization (EI) is often used for small, relatively stable molecules to induce reproducible fragmentation, which acts as a molecular fingerprint. Electrospray Ionization (ESI) is a softer technique that is excellent for confirming the molecular weight via the protonated molecule [M+H]⁺.
Implications for Drug Development & Chemical Synthesis
The molecular structure of this compound directly informs its potential applications.
Caption: Relationship between structure and potential applications.
-
Synthetic Intermediate: The electrophilic alpha-carbon is primed for substitution reactions with various nucleophiles (amines, thiols, alcohols), allowing for the rapid construction of more complex molecular libraries.[11]
-
Bioactive Scaffold: The acetanilide framework is present in numerous approved drugs.[2] The combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a tunable lipophilic aromatic ring makes this a classic pharmacophore. The chlorine substituents can enhance binding affinity through halogen bonding or by modulating the molecule's ability to cross biological membranes. Its known antifungal properties suggest it could serve as a lead compound for developing new therapeutic agents.[3]
Conclusion
This compound is a molecule whose structural and electronic properties are defined by the interplay of its three key components: the reactive chloromethyl group, the planar amide linker, and the sterically influenced chlorophenyl ring. While a definitive solid-state structure from X-ray crystallography remains to be published, a robust and consistent structural model can be confidently derived from a combination of spectroscopic methods (NMR, IR, MS). This understanding is crucial for harnessing its potential as a versatile building block in organic synthesis and as a scaffold for the development of novel bioactive compounds.
References
- 1. ijpsr.info [ijpsr.info]
- 2. irejournals.com [irejournals.com]
- 3. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]
- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 5. This compound CAS#: 3289-76-7 [m.chemicalbook.com]
- 6. CAS 3289-76-7 | this compound - Synblock [synblock.com]
- 7. This compound(3289-76-7) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum [m.chemicalbook.com]
- 9. Acetamide, N-(3-chlorophenyl)-2-chloro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 2-Chloro-N-(2-chlorophenyl)acetamide
Abstract
2-Chloro-N-(2-chlorophenyl)acetamide (CAS No. 3289-76-7) is a halogenated aryl amide with significant, yet largely untapped, potential in modern chemical and biomedical research. While its direct biological characterization is not extensively documented, its structural motifs and chemical reactivity position it as a valuable asset for scientific exploration. This guide synthesizes data from analogous compounds and the broader chloroacetamide class to present a forward-looking analysis of its most promising research applications. We explore three primary pillars of utility: (1) as a versatile and reactive intermediate for multi-step organic synthesis, particularly in medicinal chemistry; (2) as a promising scaffold for the development of novel antimicrobial agents, leveraging the known bioactivity of related chloroacetamides; and (3) as an electrophilic "warhead" for the design of targeted covalent inhibitors, a cutting-edge strategy in drug discovery. This document provides the theoretical basis, practical experimental protocols, and strategic workflows to empower researchers in drug development and chemical biology to harness the full potential of this compound.
Core Compound Profile: Synthesis and Characterization
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. This compound is a bifunctional molecule, featuring a reactive chloroacetyl group and a substituted aromatic ring, making it amenable to a variety of chemical transformations.
Physicochemical and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 3289-76-7 | [1][2][3] |
| Molecular Formula | C₈H₇Cl₂NO | [1][2][3] |
| Molecular Weight | 204.05 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 70 °C | Chemical Supplier Data |
Synthesis Protocol: Acylation of 2-Chloroaniline
The most direct and widely adopted method for synthesizing N-aryl acetamides is the nucleophilic acyl substitution between an aniline and an acyl chloride.[5] The causality behind this choice is the high electrophilicity of the chloroacetyl chloride carbonyl carbon and the nucleophilicity of the aniline's amino group, leading to an efficient and often high-yielding reaction.
Diagram 1: General Synthesis Reaction
Caption: Reaction scheme for the synthesis of the title compound.
Step-by-Step Methodology:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloroaniline (1.0 eq). Dissolve it in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution to act as an acid scavenger for the HCl byproduct.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The causality here is to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).[5]
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Spectroscopic Characterization
Validation of the compound's identity is achieved through standard spectroscopic methods. Based on data from analogous structures, the following spectral features are expected[6][7]:
-
¹H NMR: A singlet for the methylene protons (Cl-CH₂ ) is expected around δ 4.2-4.4 ppm. A broad singlet for the amide proton (NH ) will appear downfield (δ ~8.0-10.0 ppm), and a complex multiplet pattern for the four aromatic protons will be observed in the aromatic region (δ ~7.2-8.5 ppm).
-
¹³C NMR: The carbonyl carbon (C=O) signal will be in the δ 164-166 ppm range. The methylene carbon (Cl-C H₂) will appear around δ 43-44 ppm. Aromatic carbon signals will be present between δ 120-140 ppm.
-
FT-IR: Key vibrational bands will include N-H stretching (~3250-3300 cm⁻¹), C=O stretching for the amide (~1660-1680 cm⁻¹), and C-Cl stretching (~750-780 cm⁻¹).[5]
Application I: A Foundational Scaffold in Multi-Step Synthesis
The true power of this compound in synthetic chemistry lies in its role as a reactive intermediate. The α-chloro group is an excellent electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles (e.g., amines, thiols, alcohols), making it a valuable building block for constructing more complex molecules.
A prime example is its implicit use in the synthesis of novel anticonvulsant agents. In a published study, N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide was synthesized.[8] The process involves reacting an imidazole precursor with a chloroacetylated aniline. Our title compound represents this exact chloroacetylated intermediate, which is then further functionalized.
Diagram 2: Workflow for Use as a Synthetic Building Block
Caption: Workflow for leveraging the title compound in discovery chemistry.
This workflow demonstrates a logical, self-validating research path. The success of the nucleophilic substitution (Step 2) is confirmed by spectroscopic analysis (Step 3), which provides the pure, functionalized molecule required for reliable biological testing (Step 4). This modular approach allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Application II: A Candidate for Novel Antimicrobial Agents
A substantial body of evidence indicates that N-aryl chloroacetamides possess significant antimicrobial properties.[5] Studies on various isomers and analogs have demonstrated broad-spectrum activity against both bacteria and fungi.[4][9] For instance, the closely related 2-Chloro-N-(4-chlorophenyl)acetamide is a potent fungistatic agent against Trichophyton asteroides with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL.[4] Another derivative showed synergistic antibacterial effects when combined with carbapenems against Klebsiella pneumoniae.[10]
The proposed mechanism often involves the inactivation of essential microbial enzymes through the alkylation of critical cysteine sulfhydryl groups by the electrophilic chloroacetyl moiety, leading to disruption of cellular metabolism.[11]
Experimental Protocol: Antimicrobial Susceptibility Testing
To validate the antimicrobial potential of this compound, a standardized broth microdilution assay to determine the MIC is the method of choice. This protocol is a self-validating system including positive and negative controls.
Step-by-Step Methodology (as per CLSI guidelines):
-
Preparation: Prepare a 1024 μg/mL stock solution of the title compound in Dimethyl Sulfoxide (DMSO). Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth media to achieve a concentration range of 256 μg/mL to 0.5 μg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to confirm media sterility. A solvent control (broth + inoculum + DMSO at the highest concentration used) must be included to rule out any antimicrobial effect of the solvent.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 48 hours (for yeast).
-
Analysis: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.
Diagram 3: Antimicrobial Screening Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Application III: A Warhead for Covalent Inhibitor Design
One of the most advanced applications for this compound is in the field of targeted covalent inhibitors (TCIs). TCIs offer distinct advantages, including high potency, prolonged duration of action, and the ability to overcome drug resistance.[12][13] The strategy relies on a molecule that first binds non-covalently to a target protein and then forms a permanent covalent bond with a nearby nucleophilic amino acid residue, typically cysteine.
The chloroacetamide group is a well-established electrophilic "warhead" for this purpose.[14] Its reactivity is tuned to be low enough to avoid indiscriminate reactions in a biological system but high enough to react efficiently with a target cysteine once held in proximity by the rest of the molecule. This has been successfully applied in the development of inhibitors for targets like SARS-CoV-2 3CL protease.[15]
Diagram 4: Mechanism of Covalent Inhibition
Caption: Covalent modification of a target protein by a chloroacetamide warhead.
Proposed Research Workflow for TCI Development
-
Target Identification: Identify a protein of interest (e.g., a kinase, protease) that has a non-catalytic cysteine residue near a binding pocket.
-
Fragment Screening: Use this compound as part of a fragment-based screening campaign to see if it binds to the target protein, as confirmed by techniques like X-ray crystallography or thermal shift assays.
-
Structure-Based Design: If binding is confirmed, use computational modeling and medicinal chemistry to elaborate the core scaffold, adding functionalities that increase affinity and selectivity for the target's binding pocket. The goal is to optimize non-covalent interactions to ensure proper orientation of the chloroacetamide warhead.
-
Biochemical Validation: Synthesize optimized derivatives and test their ability to irreversibly inhibit the target protein's function in biochemical and cell-based assays.
This approach provides a rational pathway to developing highly potent and selective next-generation therapeutics.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a launchpad for innovation. While it serves capably as a synthetic intermediate, its true potential lies in the proactive exploration of its biological activities. The strong precedent set by its chemical class in antimicrobial research and its ideal chemical properties for covalent inhibitor design provide clear, actionable, and high-impact avenues for future research. The protocols and workflows outlined in this guide offer a validated framework for scientists to begin unlocking the value of this versatile compound, potentially leading to the development of new medicines and research tools.
References
- 1. 3289-76-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. CAS 3289-76-7 | this compound - Synblock [synblock.com]
- 3. This compound CAS#: 3289-76-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsr.info [ijpsr.info]
- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(3289-76-7) 1H NMR [m.chemicalbook.com]
- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. irejournals.com [irejournals.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for 2-Chloro-N-(2-chlorophenyl)acetamide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the essential starting materials, reaction mechanism, and a validated protocol for the synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide, a key intermediate in various chemical manufacturing processes.
Introduction and Synthetic Strategy
This compound is a substituted acetamide derivative utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] The molecular architecture, featuring a chloroacetamide moiety attached to a dichlorinated aniline ring, makes it a versatile building block.
The most direct and industrially scalable synthesis route is the N-acylation of a primary amine. This involves the reaction of 2-chloroaniline with a suitable acylating agent, chloroacetyl chloride. This electrophilic acyl substitution reaction is efficient and proceeds under well-defined conditions to yield the target amide. The reaction forms a stable amide bond and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to drive the reaction to completion.
Core Starting Materials: Properties and Rationale
The success of the synthesis hinges on the quality and handling of two primary starting materials: 2-chloroaniline (the nucleophile) and chloroacetyl chloride (the electrophile).
2-Chloroaniline (Nucleophile)
2-Chloroaniline is an aromatic amine that serves as the nitrogen nucleophile in the acylation reaction.[2] Its amino group (-NH₂) attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Causality for Selection: The choice of 2-chloroaniline directly incorporates the required 2-chlorophenyl segment into the final product structure. Its reactivity is moderated by the electron-withdrawing chloro group on the aromatic ring, yet it remains sufficiently nucleophilic to react efficiently with the highly reactive acyl chloride.
Table 1: Physicochemical Properties of 2-Chloroaniline
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 95-51-2 | [3] |
| Molecular Formula | ClC₆H₄NH₂ | [3] |
| Molecular Weight | 127.57 g/mol | [3][4] |
| Appearance | Colorless to yellowish or amber liquid; darkens on exposure to air and light. | [2][5][6] |
| Boiling Point | 208-210 °C | [2][3] |
| Melting Point | 0-3 °C | [3] |
| Density | 1.213 g/mL at 25 °C | [2][3] |
| Solubility | Practically insoluble in water; soluble in acids and most organic solvents. |[2][5] |
Chloroacetyl Chloride (Electrophile)
Chloroacetyl chloride is a bifunctional compound, acting as a potent acylating agent due to the highly reactive acyl chloride group (-COCl).[7] The presence of the alpha-chloro group provides a secondary reactive site for potential downstream functionalization.
Causality for Selection: As an acyl chloride, it is one of the most reactive carboxylic acid derivatives, ensuring a rapid and high-yielding reaction with the amine. This high reactivity allows the reaction to proceed under mild conditions, often at or below room temperature.
Table 2: Physicochemical Properties of Chloroacetyl Chloride
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 79-04-9 | [7] |
| Molecular Formula | C₂H₂Cl₂O | [8] |
| Molecular Weight | 112.94 g/mol | N/A |
| Appearance | Colorless to light yellow liquid with a sharp, pungent odor. | [9][10] |
| Boiling Point | 106 °C | [11] |
| Melting Point | -22 °C | [11] |
| Reactivity | Reacts vigorously and exothermically with water, alcohols, and bases (including amines). |[10] |
Reaction Mechanism and Logic
The synthesis follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A base is required to neutralize the generated HCl, deprotonating the amide to yield the final product and drive the equilibrium forward.
Caption: Nucleophilic acyl substitution mechanism.
Validated Experimental Protocol
This protocol describes a robust method for the synthesis of this compound using a tertiary amine base in an inert solvent.[12]
Materials and Reagents
-
2-Chloroaniline (1.0 eq)
-
Chloroacetyl chloride (1.0-1.1 eq)
-
Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) (1.1-1.2 eq)[12][13]
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))[13][14]
-
Deionized water
-
Ethanol (for recrystallization)[15]
-
Anhydrous magnesium or sodium sulfate
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.[12][16]
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Maintaining a low temperature is critical to control the exothermic reaction.[13]
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10-15 °C.[12][13]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[15][17]
-
Workup: Pour the reaction mixture into cold water to quench the reaction and dissolve the triethylamine hydrochloride salt.[12][13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[12][15]
Caption: Experimental workflow for synthesis.
Safety and Handling Considerations
Trustworthiness through Safety: A robust protocol is a safe protocol. Both primary starting materials are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2-Chloroaniline: This compound is highly toxic if ingested, inhaled, or absorbed through the skin.[4][5] It is a suspected carcinogen and is very toxic to aquatic life.[4][5] Always wear suitable protective clothing, gloves, and eye/face protection.
-
Chloroacetyl Chloride: This substance is extremely corrosive and a potent lachrymator (tear gas).[9][10] Contact can cause severe burns to the skin, eyes, and respiratory tract.[9][18] It reacts violently with water to release toxic and corrosive hydrogen chloride gas.[10] All operations must be conducted under anhydrous conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloroaniline CAS#: 95-51-2 [m.chemicalbook.com]
- 3. 2-Chloroaniline = 99.5 GC 95-51-2 [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chembk.com [chembk.com]
- 6. 2-Chloroaniline | 95-51-2 [chemicalbook.com]
- 7. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]
- 8. This compound CAS#: 3289-76-7 [m.chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 12. prepchem.com [prepchem.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]
- 15. ijpsr.info [ijpsr.info]
- 16. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. 1988 OSHA PEL Project - Chloroacetyl Chloride | NIOSH | CDC [cdc.gov]
Methodological & Application
The Strategic Utility of 2-Chloro-N-(2-chlorophenyl)acetamide in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic frameworks remains a paramount objective. Among the vast array of synthetic precursors, α-haloacetamides stand out for their versatile reactivity, enabling the formation of crucial carbon-nitrogen bonds. This application note delves into the synthetic utility of a specific and highly valuable building block: 2-Chloro-N-(2-chlorophenyl)acetamide (CAS No: 3289-76-7).[1][2][3] This document will provide researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights for leveraging this precursor in the synthesis of two classes of pharmacologically significant heterocycles: 1,4-benzodiazepines and quinazolin-4(3H)-ones.
The inherent reactivity of the α-chloro group, coupled with the electronic and steric influence of the N-(2-chlorophenyl) moiety, makes this acetamide an ideal starting point for constructing complex molecular architectures. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
PART 1: Synthesis of 1,4-Benzodiazepine-2-one Scaffolds
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of drugs with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[4] The synthesis of these compounds often involves the initial formation of an N-acylated 2-aminobenzophenone, followed by an intramolecular cyclization. This compound serves as an excellent acylating agent in this context.
Application Highlight: Synthesis of a Key Precursor to Lorazepam
This section details the synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a crucial intermediate in the production of the widely used anxiolytic, Lorazepam.[1] The synthetic strategy involves a two-step process commencing with the acylation of a substituted 2-aminobenzophenone.
Step 1: N-Acylation of 2-amino-5-chloro-2'-chlorobenzophenone
The first step is a nucleophilic acyl substitution where the amino group of 2-amino-5-chloro-2'-chlorobenzophenone attacks the electrophilic carbonyl carbon of this compound is not the direct reagent here, but rather chloroacetyl chloride is used to form the necessary chloroacetamide intermediate in situ or in a preceding step. For the purpose of this guide, we will adapt a well-established procedure for the acylation of a similar aminobenzophenone with chloroacetyl chloride.[3]
Experimental Protocol: Synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
-
Reaction Setup: In a dry 3-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 150g of 2-amino-2',5-dichlorobenzophenone, 124.6g of anhydrous potassium carbonate, and 1500ml of dichloromethane.[3]
-
Cooling: Cool the mixture to approximately 10°C using an ice-water bath.[3]
-
Addition of Acylating Agent: Slowly add 82.8g of chloroacetyl chloride dropwise to the cooled mixture, ensuring the temperature is maintained between 10-20°C throughout the addition.[3]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 15 ± 5°C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Quenching and Isolation: Once the reaction is complete, add 1000ml of water to the reaction flask and stir for 30 minutes.[3]
-
Filtration and Drying: Collect the solid product by suction filtration and air-dry it at 80°C for 4 hours to yield the desired N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide.[3]
Causality and Experimental Choices:
-
Base: Anhydrous potassium carbonate is used as a base to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.[3]
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves the starting materials.[3]
-
Temperature Control: The reaction is carried out at a reduced temperature to control the exothermic nature of the acylation and minimize potential side reactions.[3]
Step 2: Intramolecular Cyclization to form 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
The subsequent step involves an intramolecular nucleophilic substitution, where the newly formed amide nitrogen displaces the chlorine atom of the chloroacetyl group, leading to the formation of the seven-membered benzodiazepine ring. This reaction is typically facilitated by a source of ammonia.
Experimental Protocol: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Reaction Setup: In a suitable reaction vessel, dissolve the N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide obtained from the previous step in dimethyl sulfoxide (DMSO).
-
Addition of Ammonia: Introduce ammonia gas into the solution while stirring.[5]
-
Heating: Heat the reaction mixture to a temperature between 50-100°C.[5] The optimal temperature may need to be determined empirically.
-
Reaction Monitoring: Monitor the progress of the cyclization by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[5]
Causality and Experimental Choices:
-
Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can facilitate the cyclization reaction.[5]
-
Ammonia: Ammonia acts as a base to deprotonate the amide nitrogen, increasing its nucleophilicity for the intramolecular attack on the carbon bearing the chlorine atom.
-
Heating: The reaction requires heating to overcome the activation energy for the ring closure.
| Parameter | Step 1: N-Acylation | Step 2: Cyclization |
| Key Reagents | Chloroacetyl chloride, K2CO3 | Ammonia |
| Solvent | Dichloromethane | Dimethyl Sulfoxide |
| Temperature | 10-20°C | 50-100°C |
| Reaction Time | ~1 hour | Variable (TLC monitored) |
| Yield | High | Moderate to High |
PART 2: Synthesis of Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-ones are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The Niementowski quinazoline synthesis is a classic method for their preparation, involving the reaction of an anthranilic acid with an amide.[6][7][8]
Application Highlight: Two-Step Synthesis of a Substituted Quinazolin-4(3H)-one
This section outlines a two-step procedure for the synthesis of 2-(chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one, starting from this compound and anthranilic acid.
Step 1: Acylation of Anthranilic Acid
The initial step involves the acylation of anthranilic acid with this compound. This reaction forms an N-acylanthranilic acid intermediate.
Experimental Protocol: Synthesis of N-(2-carboxyphenyl)-2-chloro-N-(2-chlorophenyl)acetamide
-
Mixing Reactants: In a round-bottom flask, combine one equivalent of this compound and one equivalent of anthranilic acid.
-
Heating: Heat the mixture to 130-150°C. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.
-
Reaction Monitoring: Monitor the reaction by observing the evolution of water and by TLC analysis.
-
Isolation: After the reaction is complete, cool the mixture and triturate with a suitable solvent (e.g., ethanol) to induce crystallization of the N-acylanthranilic acid. Collect the product by filtration.
Causality and Experimental Choices:
-
High Temperature: The Niementowski reaction typically requires elevated temperatures to drive the condensation and subsequent cyclization.[7][9]
-
Neat or High-Boiling Solvent: The choice of reaction conditions depends on the reactivity of the substrates. A high-boiling, inert solvent can help to maintain a consistent reaction temperature.
Step 2: Cyclization to Quinazolin-4(3H)-one
The N-acylanthranilic acid intermediate is then cyclized to the quinazolin-4(3H)-one. This is often achieved by heating with a dehydrating agent like acetic anhydride.
Experimental Protocol: Synthesis of 2-(chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one
-
Reaction Setup: Place the N-(2-carboxyphenyl)-2-chloro-N-(2-chlorophenyl)acetamide from the previous step in a round-bottom flask.
-
Addition of Dehydrating Agent: Add an excess of acetic anhydride to the flask.
-
Heating: Heat the mixture to reflux for 1-2 hours.
-
Isolation and Purification: Cool the reaction mixture and pour it into ice water to hydrolyze the excess acetic anhydride and precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified quinazolin-4(3H)-one.
Causality and Experimental Choices:
-
Acetic Anhydride: Acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization by removing the water formed during the reaction.
| Parameter | Step 1: Acylation | Step 2: Cyclization |
| Key Reagents | Anthranilic Acid | Acetic Anhydride |
| Solvent | Neat or high-boiling solvent | Acetic Anhydride |
| Temperature | 130-150°C | Reflux |
| Reaction Time | Variable (TLC monitored) | 1-2 hours |
| Yield | Good | High |
Safety and Handling
This compound and related chloroacetamides should be handled with care. They are generally considered to be irritants to the skin, eyes, and respiratory tract.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this and all other chemicals used.[10][11][12][13][14]
Conclusion
This compound is a versatile and valuable precursor in organic synthesis, providing a reliable entry point to important heterocyclic scaffolds such as 1,4-benzodiazepines and quinazolin-4(3H)-ones. The protocols and mechanistic discussions provided in this application note are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. By understanding the underlying principles of these transformations, scientists can further innovate and develop novel molecules with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 4. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3852270A - Process for the preparation of 7-chloro-5-phenyl-3h-1,4-benzodiazpine-2-(1h)one - Google Patents [patents.google.com]
- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Niementowski_quinazoline_synthesis [chemeurope.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. chemos.de [chemos.de]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. aksci.com [aksci.com]
Comprehensive Analytical Characterization of 2-Chloro-N-(2-chlorophenyl)acetamide
An Application Note for Drug Development Professionals, Researchers, and Scientists
Introduction and Physicochemical Profile
2-Chloro-N-(2-chlorophenyl)acetamide is a disubstituted acetamide derivative. Its structure, featuring a chloroacetamide moiety attached to a chlorophenyl ring, makes it a versatile precursor in the synthesis of pharmaceutical and agrochemical compounds.[1] Accurate analytical characterization is the cornerstone of quality control, ensuring that the material meets the required specifications for subsequent stages of research and development.
The fundamental properties of this compound are summarized below, providing a baseline for the analytical methods described herein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 3289-76-7 | [2][3] |
| Molecular Formula | C₈H₇Cl₂NO | [2][3] |
| Molecular Weight | 204.05 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 70 °C | [2] |
| Boiling Point | 359.3 ± 27.0 °C (Predicted) | [2] |
| Density | 1.399 ± 0.06 g/cm³ (Predicted) |[2] |
Chemical Structure Visualization
The structural formula of this compound is presented below. This visualization is critical for interpreting the spectroscopic data that follows.
Figure 1: Chemical structure of this compound.
Chromatographic Purity Assessment
Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and degradants, thus providing a quantitative measure of its purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier method for purity analysis of non-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The higher hydrophobicity of this compound compared to more polar impurities ensures strong retention on the column and allows for excellent separation.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column Selection: A C18 stationary phase is ideal due to its hydrophobic nature, which provides good retention for the analyte.
-
Example: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and Water. A gradient elution is recommended to ensure the elution of all potential impurities with varying polarities. For mass spectrometry-compatible methods, replace phosphoric acid with formic acid.[5]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of the compound in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
Table 2: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for robust, high-resolution separations of nonpolar analytes. |
| Mobile Phase | Gradient: A (Water + 0.1% FA), B (ACN + 0.1% FA) | A gradient ensures elution of a wide range of potential impurities. |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B | Starts with sufficient polarity to retain the analyte, then increases hydrophobicity to elute it and any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | UV at 254 nm | The aromatic rings provide strong chromophores for sensitive UV detection.[4] |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring a good signal. |
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For assessing volatile and semi-volatile impurities, GC-MS is an orthogonal and highly sensitive technique. It provides both chromatographic separation and mass-based identification, confirming the identity of the main peak and any detected impurities through their mass fragmentation patterns.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Column Selection: A low-polarity capillary column is suitable.
-
Example: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
GC-MS Conditions:
Table 3: Recommended GC-MS Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp effectively separates compounds based on their boiling points. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible fragmentation patterns.[4] |
| Mass Range | 40 - 450 m/z | Covers the molecular ion and expected fragment ions. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the MS detector. |
-
Data Analysis: Identify the peak for this compound by its retention time and match its mass spectrum against a reference library or interpret its fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z ≈ 203/205/207 due to the presence of two chlorine isotopes.
Spectroscopic Structural Elucidation
Spectroscopic methods provide definitive structural information by probing the molecular framework and identifying functional groups.
Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive characterization of the compound.
Figure 2: A typical analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its amide N-H proton signal is readily observable.
-
For ¹³C NMR, a more concentrated solution (20-30 mg) is required.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire spectra at room temperature.
-
Use tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
For ¹³C NMR, use a standard proton-decoupled pulse sequence.
-
The predicted chemical shifts and multiplicities are crucial for confirming the structure.[6][7][8]
Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Technique | Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|---|
| ¹H NMR | ~10.0 - 10.5 (s, 1H) | -NH- (Amide proton) | Broad singlet, deshielded due to the adjacent carbonyl and aromatic ring. |
| ~7.3 - 8.0 (m, 4H) | Aromatic protons | Complex multiplet pattern characteristic of a disubstituted benzene ring. | |
| ~4.3 (s, 2H) | -CH₂Cl | Singlet, deshielded by the adjacent carbonyl group and chlorine atom.[7] | |
| ¹³C NMR | ~165 | C=O (Carbonyl) | Typical chemical shift for an amide carbonyl carbon.[7] |
| ~125 - 140 | Aromatic carbons | Six distinct signals are expected for the six carbons of the substituted ring. |
| | ~43 | -CH₂Cl | Aliphatic carbon attached to an electronegative chlorine atom.[7] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3250 - 3300 | N-H Stretch | Secondary Amide |
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~1670 - 1690 | C=O Stretch (Amide I) | Carbonyl |
| ~1530 - 1550 | N-H Bend (Amide II) | Secondary Amide |
| ~1400 - 1500 | C=C Stretch | Aromatic Ring |
| ~750 - 800 | C-Cl Stretch | Chloroalkane/Aryl Halide |
These expected peaks are based on data from structurally similar N-aryl acetamides.[1][4]
Conclusion
The combination of chromatographic and spectroscopic techniques described in this application note provides a robust framework for the complete analytical characterization of this compound. By employing HPLC for purity assessment, GC-MS for impurity identification, and a suite of spectroscopic methods (NMR, FTIR) for structural confirmation, researchers and drug development professionals can ensure the quality, identity, and integrity of this important chemical intermediate, thereby validating its suitability for further applications.
References
- 1. ijpsr.info [ijpsr.info]
- 2. This compound CAS#: 3289-76-7 [m.chemicalbook.com]
- 3. CAS 3289-76-7 | this compound - Synblock [synblock.com]
- 4. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]
- 5. Acetamide, N-(2-chlorophenyl)- | SIELC Technologies [sielc.com]
- 6. This compound(3289-76-7) 1H NMR [m.chemicalbook.com]
- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the NMR Spectral Interpretation of 2-Chloro-N-(2-chlorophenyl)acetamide
Abstract: This document provides a detailed guide for the structural elucidation of 2-Chloro-N-(2-chlorophenyl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this note offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra. We will explore the theoretical basis for the observed chemical shifts and coupling patterns, present standardized protocols for sample preparation, and discuss the identification of potential process-related impurities. The methodologies and interpretations are designed to be self-validating, ensuring a high degree of confidence in the structural verification of this important chemical intermediate.
Molecular Structure and NMR Environments
This compound (CAS: 3289-76-7, Formula: C₈H₇Cl₂NO) is a disubstituted acetamide derivative.[1] Its structure contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding the electronic influence of the substituents—the electron-withdrawing chloroacetyl group and the ortho-chlorophenyl ring—is fundamental to predicting and interpreting the spectrum.
The key to a successful interpretation lies in systematically assigning each signal to a specific nucleus within the molecule. The diagram below labels the magnetically non-equivalent protons and carbons, which will form the basis of our analysis.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate four distinct signals. The analysis is typically performed in a deuterated solvent such as DMSO-d₆ or CDCl₃; the choice of solvent can significantly affect the chemical shift of the labile amide proton (Hₐ).[2]
| Proton Label | Assignment | Predicted Shift (ppm, DMSO-d₆) | Multiplicity | Integration | Rationale |
| Hₐ | Amide (N-H) | ~10.3 | Singlet (broad) | 1H | Labile proton, often broad. Its downfield shift is characteristic of amide protons and is highly solvent-dependent. |
| Hᵦ, H꜀, HᏧ, Hₑ | Aromatic (Ar-H) | 7.3 - 8.2 | Multiplets | 4H | The four aromatic protons form a complex spin system due to restricted rotation and differing electronic environments. Hᵦ is ortho to the bulky amide group and will likely be the most downfield. |
| Hբ | Methylene (-CH₂Cl) | ~4.3 | Singlet | 2H | These protons are deshielded by two adjacent electron-withdrawing groups: the chlorine atom and the amide carbonyl group, shifting them significantly downfield. They appear as a singlet due to the absence of adjacent protons for coupling. |
Expert Insights on Aromatic Region: The four protons on the 2-chlorophenyl ring (Hᵦ to Hₑ) constitute a complex ABCD spin system. A simple first-order analysis is often insufficient.
-
Hᵦ: This proton is ortho to the amide substituent and will experience the strongest deshielding effect, likely appearing as a doublet of doublets around 8.0-8.2 ppm.
-
Hₑ: This proton is ortho to the chlorine atom.
-
H꜀ and HᏧ: These meta protons will have chemical shifts and multiplicities determined by coupling to their neighbors. The overall appearance will be a series of overlapping multiplets in the 7.3-8.2 ppm range. High-field NMR (≥500 MHz) is recommended to resolve these signals effectively. For a similar compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, the aromatic protons were observed as a multiplet between 6.76–7.34 ppm.[3]
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. With eight carbon atoms in the structure, we expect to see eight distinct signals. Broadband proton decoupling is standard, so all signals will appear as singlets.
| Carbon Label | Assignment | Predicted Shift (ppm, DMSO-d₆) | Rationale |
| C₇ | Carbonyl (C=O) | ~165 | The double bond to oxygen strongly deshields this carbon, placing it far downfield. For a related structure, this peak was observed at 164.76 ppm.[3] |
| C₁, C₂, C₃, C₄, C₅, C₆ | Aromatic (Ar-C) | 122 - 136 | Aromatic carbons resonate in this characteristic region. The two quaternary carbons (C₁ bonded to N, and C₂ bonded to Cl) will typically have lower intensity. C₂ will be shifted downfield by the attached chlorine. |
| C₈ | Methylene (-CH₂Cl) | ~43 | This aliphatic carbon is shifted downfield by the attached electronegative chlorine atom. A similar structure showed this carbon at 43.42 ppm.[3] |
Causality in Carbon Assignments:
-
DEPT-135/APT Experiments: To unambiguously distinguish between the carbon types, a Distortionless Enhancement by Polarization Transfer (DEPT-135) or Attached Proton Test (APT) experiment is invaluable. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (like C=O, C₁, and C₂) are absent. This would confirm the C₈ methylene signal as negative and the four aromatic CH carbons as positive.
Protocol for NMR Sample Preparation and Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data. The trustworthiness of the results is contingent on meticulous sample preparation and consistent instrument parameters.
Materials:
-
This compound (15-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)
-
High-precision 5 mm NMR tubes
-
Volumetric pipette or syringe
-
Vortex mixer
Protocol Steps:
-
Sample Weighing: Accurately weigh approximately 20 mg of the solid compound directly into a clean, dry vial.
-
Solvent Addition: Add ~0.65 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Cap the vial and gently vortex until the sample is completely dissolved. A brief application of heat from a heat gun may be necessary if solubility is low, but care should be taken to avoid sample degradation.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is sufficient for the spectrometer's probe (typically ~4 cm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum, followed by ¹³C, and DEPT-135 experiments as needed.
-
Identification of Potential Synthesis-Related Impurities
A thorough spectral analysis includes accounting for minor peaks that may arise from impurities. The most common synthesis of N-aryl acetamides involves the acylation of an amine (2-chloroaniline) with an acylating agent (chloroacetyl chloride).[4][5]
Potential Impurities and Their NMR Signatures:
-
Unreacted 2-chloroaniline: Will show characteristic aromatic signals and a broad -NH₂ signal around 5-6 ppm (in DMSO-d₆).
-
Hydrolysis Product (2-hydroxy-N-(2-chlorophenyl)acetamide): The presence of water can lead to hydrolysis of the starting material.[6] This would result in the disappearance of the -CH₂Cl signal (~4.3 ppm) and the appearance of a -CH₂OH signal at a slightly different chemical shift, along with a broad -OH signal.
-
Unreacted Chloroacetic acid: If hydrolysis of the acylating agent occurs, a singlet for the -CH₂- group and a very broad carboxylic acid proton (>12 ppm) may be visible.[7]
By comparing the acquired spectrum against the predicted signals for the pure compound and these potential impurities, a confident assessment of sample purity and identity can be made.
References
- 1. CAS 3289-76-7 | this compound - Synblock [synblock.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: FT-IR Analysis of 2-Chloro-N-(2-chlorophenyl)acetamide
Abstract
This application note provides a comprehensive guide to the analysis of 2-Chloro-N-(2-chlorophenyl)acetamide using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, a member of the chloroacetamide class, possesses distinct functional groups that can be unequivocally identified and characterized by their vibrational signatures. This document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation, tailored for researchers, scientists, and professionals in drug development and quality control. The causality behind experimental choices is elucidated to ensure robust and reproducible results.
Introduction: The Vibrational Fingerprint of a Disubstituted Chloroacetamide
This compound (C₈H₇Cl₂NO) is a secondary amide with a molecular structure characterized by a chloroacetyl group attached to a 2-chloroaniline moiety.[1][2] The spatial arrangement and electronic effects of the constituent atoms and functional groups give rise to a unique infrared spectrum, which serves as a molecular fingerprint. FT-IR spectroscopy is a rapid, non-destructive, and highly specific analytical technique for confirming the identity and assessing the purity of such compounds by probing the vibrational transitions of their covalent bonds.[3]
The key functional groups amenable to FT-IR analysis in this molecule are:
-
Secondary Amide (-NH-C=O): This group gives rise to several characteristic and strong absorption bands, including the N-H stretch, the C=O stretch (Amide I), and the N-H in-plane bend coupled with C-N stretch (Amide II).
-
Aromatic Ring (ortho-disubstituted benzene): The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-plane stretching vibrations within the ring.[4][5]
-
Carbon-Chlorine Bonds (Aliphatic and Aromatic): The molecule contains two C-Cl bonds, one on the acetyl group and one on the phenyl ring. These bonds exhibit stretching vibrations in the fingerprint region of the spectrum.
This guide will detail the expected vibrational frequencies for these groups and provide protocols for obtaining high-quality FT-IR spectra.
Experimental Protocols: From Sample to Spectrum
The quality of an FT-IR spectrum is intrinsically linked to the sample preparation technique. For a solid compound like this compound, several methods are applicable. Here, we detail two of the most common and reliable techniques: Attenuated Total Reflectance (ATR)-FT-IR and the Potassium Bromide (KBr) pellet method.
Protocol 1: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
ATR-FT-IR is a popular choice due to its minimal sample preparation and ease of use.[6] It is ideal for rapid screening and analysis of powdered samples.
Methodology:
-
Crystal Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is meticulously cleaned. Wipe the crystal surface with a soft tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to correct for atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount (a few milligrams) of the powdered this compound sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.
-
Post-Analysis Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal as described in step 1.
Protocol 2: Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.
Methodology:
-
Sample Grinding: In an agate mortar and pestle, grind a small amount of this compound (1-2 mg) to a fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. The KBr should be thoroughly dried to avoid a broad O-H absorption from water in the spectrum. Mix the sample and KBr intimately by gentle grinding.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, again using 16-32 scans at a resolution of 4 cm⁻¹.
Data Presentation and Spectral Interpretation
The FT-IR spectrum of this compound will exhibit a series of absorption bands corresponding to the vibrational modes of its functional groups. The following table summarizes the expected characteristic absorption frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Secondary Amide | N-H Stretch | 3330 - 3100 | Strong, potentially broad |
| C=O Stretch (Amide I) | 1700 - 1650 | Strong, sharp | |
| N-H Bend (Amide II) | 1570 - 1515 | Strong | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to weak |
| C=C Stretch (in-ring) | 1600 - 1450 | Medium, multiple bands | |
| C-H Out-of-plane bend | 900 - 675 | Strong | |
| Aliphatic C-H | C-H Stretch (in -CH₂Cl) | 2960 - 2850 | Medium to weak |
| Carbon-Halogen | C-Cl Stretch (aromatic) | 1100 - 1000 | Medium |
| C-Cl Stretch (aliphatic) | 800 - 600 | Strong |
Detailed Analysis of Key Vibrational Bands
-
N-H Stretching (ca. 3330 - 3100 cm⁻¹): In the solid state, secondary amides exhibit N-H stretching bands that are often broadened due to hydrogen bonding. This band is a clear indicator of the secondary amide functionality.
-
Amide I Band (ca. 1700 - 1650 cm⁻¹): This is one of the most intense and characteristic bands in the spectrum, primarily attributed to the C=O stretching vibration. Its position can be influenced by conjugation and hydrogen bonding. For solid-state secondary amides, it typically appears in the 1680-1630 cm⁻¹ range.
-
Amide II Band (ca. 1570 - 1515 cm⁻¹): This strong band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. The presence of a strong Amide I and Amide II band is a definitive marker for a secondary amide.
-
Aromatic C-H and C=C Stretching (ca. 3100 - 3000 cm⁻¹ and 1600 - 1450 cm⁻¹): The C-H stretches of the aromatic ring appear at slightly higher wavenumbers than aliphatic C-H stretches.[4] The aromatic ring also displays a series of C=C stretching vibrations of medium intensity in the 1600-1450 cm⁻¹ region.[5]
-
C-Cl Stretching (ca. 1100 - 1000 cm⁻¹ and 800 - 600 cm⁻¹): The molecule has two distinct C-Cl bonds. The C-Cl stretch on the aromatic ring is expected in the 1100-1000 cm⁻¹ region, while the aliphatic C-Cl stretch from the chloroacetyl group will appear as a strong band in the lower frequency "fingerprint" region, typically between 800 and 600 cm⁻¹.
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of a solid sample.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols and utilizing the spectral interpretation guide provided in this application note, researchers can confidently identify the key functional groups and verify the identity of the compound. The distinct vibrational signatures of the secondary amide, the substituted aromatic ring, and the carbon-chlorine bonds provide a robust and reliable analytical method for quality control and research applications.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]
- 3. Acetamide, 2-chloro- [webbook.nist.gov]
- 4. Investigation of Vibrational Cooling in a Photoexcited Dichloro-Ruthenium Charge Transfer Complex Using Transient Electronic Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. o-Chloroacetanilide [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
Definitive Identification of 2-Chloro-N-(2-chlorophenyl)acetamide: A Validated GC-MS Protocol
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the unambiguous identification of 2-Chloro-N-(2-chlorophenyl)acetamide (CAS No. 3289-76-7) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a halogenated acetamide derivative, is of significant interest in synthetic chemistry and drug development, often appearing as a critical intermediate or a process-related impurity. Ensuring its precise identification is paramount for quality control, reaction monitoring, and regulatory compliance. The methodology herein is designed for researchers, analytical scientists, and quality control professionals, detailing every step from sample handling and preparation to instrument setup and data interpretation. The protocol's foundation lies in established analytical principles, ensuring reliability and reproducibility.
Introduction and Significance
This compound belongs to the chloroacetamide class of compounds, which are versatile building blocks in organic synthesis. N-substituted chloroacetamide derivatives are explored for a range of bioactivities, including potential use as antimicrobial agents.[1] Given their reactivity, they can also be present as impurities in active pharmaceutical ingredients (APIs), making their detection and identification a critical aspect of pharmaceutical quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its exceptional sensitivity and specificity. It is ideally suited for analyzing volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates the analyte from the sample matrix, while the mass spectrometer provides detailed molecular information based on the mass-to-charge ratio (m/z) and fragmentation patterns, enabling confident identification.[2]
This guide explains the causality behind experimental choices, providing a self-validating framework for immediate implementation and adaptation.
Safety and Handling Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Halogenated organic compounds and related acetamides require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Hazard Profile: This class of compounds can cause skin, eye, and respiratory irritation.[3][4] Some chloroacetamides are toxic if swallowed and may cause allergic skin reactions.[5][6]
-
Waste Disposal: Dispose of all chemical waste, including unused samples and solvent rinsates, in accordance with local, state, and federal regulations.[3][4] Use appropriate, clearly labeled containers for chemical waste.[5]
Experimental Workflow: From Sample to Result
The analytical workflow is a systematic process designed to ensure accuracy and repeatability. It involves careful sample preparation, optimized chromatographic separation, and precise mass spectrometric detection, followed by rigorous data analysis.
Caption: Workflow for GC-MS identification of the target analyte.
Detailed Protocol
This protocol provides a starting point for method development and validation. Analysts should verify performance with their specific instrumentation and samples.
Reagents and Materials
| Material | Specifications | Rationale / Source |
| This compound | Analytical Standard (>98% purity) | A high-purity standard is essential for positive identification and retention time confirmation.[7] |
| Dichloromethane (DCM) | GC or HPLC Grade, Volatile | Excellent solvent for dissolving the analyte and compatible with GC-MS systems.[2][8][9] |
| Ethyl Acetate | GC or HPLC Grade, Volatile | An alternative solvent choice, also highly compatible with GC-MS.[8] |
| Sample Vials | 1.5-2.0 mL Glass Autosampler Vials with PTFE-lined caps | Glass is required to prevent contamination from plasticizers.[8][9] |
| Syringe Filters | 0.22 or 0.45 µm PTFE | To remove any particulate matter that could block the injector or column.[9] |
| Volumetric Flasks & Pipettes | Class A | For accurate preparation of the standard solution. |
Standard and Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for GC-MS analysis, typically around 1-10 µg/mL.[8]
Protocol for Standard Preparation (10 µg/mL):
-
Stock Solution: Accurately weigh ~10 mg of the this compound standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with dichloromethane. This creates a 1 mg/mL stock solution.
-
Working Standard: Perform a serial dilution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane to yield a 10 µg/mL working standard.
-
Transfer: Transfer the working standard into a glass autosampler vial for analysis.
Protocol for Sample Preparation:
-
Solid Samples: Dissolve a small, measured amount of the solid sample in a known volume of dichloromethane to achieve an estimated final concentration of 1-10 µg/mL.[9]
-
Liquid Samples: If the sample is already in a compatible organic solvent, dilute it accordingly with the same solvent. If the sample is in an incompatible solvent (e.g., water), a liquid-liquid extraction (LLE) into a suitable organic solvent like dichloromethane is required.[2]
-
Cleanup: For all samples, ensure the final solution is free of particles by centrifuging or filtering through a 0.22 µm PTFE syringe filter before transferring to an autosampler vial.[2][8][9] This step is critical to protect the GC-MS system.[8][9]
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and may be optimized for specific instruments. A non-polar (DB-5 or equivalent) column is generally effective for this type of analyte.[8]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Port | Splitless, 250 °C | Splitless mode enhances sensitivity for trace analysis. The temperature ensures efficient volatilization of the analyte. |
| Carrier Gas | Helium, Constant Flow (~1.0 mL/min) | Inert carrier gas standard for GC-MS. Constant flow provides stable retention times. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides good separation for a wide range of semi-volatile compounds. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to elute the target analyte with good peak shape while separating it from other potential components. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable and characteristic fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard energy for EI, enabling comparison with established mass spectral libraries (e.g., NIST). |
| Mass Range | 40 - 350 m/z | This range covers the molecular ion and all expected primary fragments of the target compound. |
| Source Temperature | 230 °C | A standard source temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | A standard quadrupole temperature for stable mass analysis. |
Data Analysis and Interpretation
Confident identification of this compound relies on two key pieces of evidence from the GC-MS data: retention time and the mass spectrum .
-
Retention Time (RT) Matching: Inject the 10 µg/mL analytical standard. The peak corresponding to the standard establishes the expected retention time. The peak in the sample chromatogram at this same RT is the presumptive candidate for the analyte.
-
Mass Spectrum Verification: Extract the mass spectrum from the apex of the candidate peak in the sample's chromatogram. This spectrum should be compared against the spectrum obtained from the analytical standard.
Expected Mass Spectrum and Fragmentation
The molecular formula for this compound is C₈H₇Cl₂NO, with a molecular weight of 204.05 g/mol .[7][10] Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. The ratio of ³⁵Cl to ³⁷Cl is approximately 3:1. For a molecule with two chlorines, the expected isotopic peaks are [M]+, [M+2]+, and [M+4]+ in an approximate ratio of 9:6:1.
| m/z (Mass/Charge) | Ion Identity | Interpretation |
| 203 / 205 / 207 | [M]⁺ (Molecular Ion) | The parent ion. The isotopic pattern is a definitive marker for a dichlorinated compound. |
| 127 / 129 | [C₆H₆ClNO]⁺ | Loss of the chloroacetyl radical (•CH₂COCl). |
| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation, resulting from cleavage of the amide bond. |
| 77 / 79 | [C₂H₂ClO]⁺ | Chloroacetyl cation, another key fragment from amide bond cleavage. |
The presence of the correct molecular ion cluster and the key fragment ions provides a very high degree of confidence in the compound's identification.
Conclusion
This application note details a systematic and scientifically grounded GC-MS protocol for the identification of this compound. By combining meticulous sample preparation, optimized instrument parameters, and rigorous data interpretation based on both retention time and mass spectral fragmentation, researchers can achieve unambiguous and reliable results. This methodology serves as a critical tool for quality assurance in chemical synthesis, drug development, and related scientific fields.
References
- 1. ijpsr.info [ijpsr.info]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. CAS 3289-76-7 | this compound - Synblock [synblock.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. This compound CAS#: 3289-76-7 [m.chemicalbook.com]
Application Notes and Protocols for the Synthesis of Thienopyridines Using 2-Chloro-N-(2-chlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thienopyridines in Modern Drug Discovery
The thienopyridine scaffold is a privileged heterocyclic system that forms the core of numerous clinically significant therapeutic agents.[1] These compounds are particularly renowned for their antiplatelet activity, primarily through the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor.[2][3] Marketed drugs such as clopidogrel (Plavix) and prasugrel (Effient) are prominent examples of thienopyridines that have had a profound impact on the management of cardiovascular diseases, including the prevention of stent thrombosis and strokes.[1][4] Beyond their antiplatelet effects, various thienopyridine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[5][6][7] The versatility of the thienopyridine core makes it a focal point for medicinal chemists and drug development professionals seeking to design novel therapeutics with improved efficacy and safety profiles.
This application note provides a detailed protocol for the synthesis of thienopyridine derivatives, utilizing 2-Chloro-N-(2-chlorophenyl)acetamide as a key building block. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the causality behind the synthetic choices, thereby equipping researchers with a robust and reproducible methodology.
Synthetic Strategy: A Multi-Step Approach to the Thienopyridine Core
The synthesis of the target thienopyridine derivatives from this compound is achieved through a sequential S-alkylation and intramolecular cyclization strategy. This approach leverages the reactivity of the α-chloro group in the acetamide for nucleophilic substitution by a thiol, followed by a base-mediated ring closure to construct the thiophene ring fused to the pyridine core.
A key intermediate in this synthesis is a 2-mercaptonicotinonitrile derivative, which serves as the nucleophile for the initial S-alkylation step. The subsequent intramolecular cyclization is a variation of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[8][9][10] The presence of a nitrile group is crucial for the success of the cyclization, as it activates the adjacent methylene group for deprotonation, facilitating the ring-forming condensation.
Overall Synthetic Scheme
The general synthetic route can be visualized as a two-step process:
-
S-alkylation: Reaction of a 2-mercaptonicotinonitrile with this compound to form a thioether intermediate.
-
Intramolecular Cyclization: Base-catalyzed intramolecular Thorpe-Ziegler type condensation of the thioether intermediate to yield the final thieno[2,3-b]pyridine product.
Caption: Overall workflow for the synthesis of thienopyridines.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of thienopyridine derivatives.[11]
Protocol 1: Synthesis of the Thioether Intermediate (General Procedure)
This protocol outlines the S-alkylation of a 2-mercaptonicotinonitrile with this compound.
Materials:
-
2-Mercapto-4,6-disubstituted nicotinonitrile (10 mmol)
-
This compound (10 mmol)
-
Ethanol (25 mL)
-
Triethylamine (TEA) (0.2 mL)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
To a 50 mL round-bottom flask, add the 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) and this compound (10 mmol).
-
Add 25 mL of ethanol to the flask, followed by 0.2 mL of triethylamine (TEA).
-
Equip the flask with a reflux condenser and place it on a stirring plate.
-
Heat the reaction mixture to reflux with constant stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by filtration.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to afford the pure thioether intermediate.
-
Characterize the product by spectroscopic methods (¹H NMR, IR, Mass Spectrometry) and melting point determination.
Protocol 2: Intramolecular Cyclization to Thienopyridine (General Procedure)
This protocol describes the base-catalyzed cyclization of the thioether intermediate to the final thienopyridine product.
Materials:
-
Thioether intermediate (from Protocol 1)
-
Ethanolic sodium ethoxide solution
-
Ethanol
-
Round-bottom flask equipped with a reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware for filtration and work-up
Procedure:
-
Dissolve the thioether intermediate in a minimal amount of ethanol in a round-bottom flask.
-
To this solution, add an ethanolic solution of sodium ethoxide.
-
Heat the reaction mixture at reflux with stirring. The reaction time will vary depending on the specific substrate but can be monitored by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The resulting thienopyridine derivative, often as a sodium salt, may precipitate out of the solution.
-
Collect the solid product by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and elemental analysis.
Data Summary: Representative Examples
The following table summarizes the synthesis of various thienopyridine derivatives using analogous chloroacetamide precursors, demonstrating the versatility of this synthetic route.[11]
| Entry | R Group on Pyridine | Aryl Group on Acetamide | Product | Yield (%) |
| 1 | Phenyl | p-Tolyl | 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | 83 |
| 2 | Phenyl | 4-Chlorophenyl | N-(4-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide | 81 |
| 3 | Methyl | p-Tolyl | 2-(4-(2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(p-tolyl)acetamide | 88 |
| 4 | Phenyl | p-Tolyl | 2-(4-(2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(p-tolyl)acetamide | 85 |
Reaction Mechanism: A Closer Look
The formation of the thienopyridine ring proceeds through a well-defined mechanistic pathway.
Caption: Proposed mechanism for thienopyridine formation.
Step 1: S-alkylation: The reaction is initiated by the deprotonation of the thiol group of the 2-mercaptonicotinonitrile by a weak base like triethylamine (TEA). The resulting thiolate anion acts as a nucleophile and attacks the electrophilic carbon atom of the C-Cl bond in this compound, displacing the chloride ion via an SN2 reaction to form the thioether intermediate.
Step 2: Intramolecular Cyclization: In the presence of a strong base such as sodium ethoxide (NaOEt), the methylene group adjacent to the nitrile and the thioether linkage is deprotonated, forming a resonance-stabilized carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. Subsequent tautomerization of the resulting intermediate leads to the formation of the aromatic 2-aminothiophene ring, fused to the pyridine system, yielding the final thienopyridine derivative.
Conclusion and Future Perspectives
The synthetic methodology detailed in this application note provides a reliable and efficient route to a diverse range of thienopyridine derivatives using this compound as a readily accessible starting material. The two-step sequence of S-alkylation followed by intramolecular cyclization is a robust strategy that can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs. The continued exploration of this chemical space holds significant promise for the development of novel therapeutic agents with improved pharmacological profiles.
References
- 1. Thienopyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and improve your reaction yields and product purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
Answer: This is a frequent issue, often stemming from the deactivation of the nucleophile (2-chloroaniline) or degradation of the electrophile (chloroacetyl chloride).
-
Probable Cause A: Ineffective Neutralization of HCl Byproduct. The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. Amines are basic and will react with this acid to form an ammonium salt. The nitrogen lone pair in the protonated amine is no longer available for nucleophilic attack, effectively stopping the desired reaction.[1]
-
Solution: Incorporate a suitable base to act as an HCl scavenger. The choice of base is critical.[1]
-
Weak, Non-nucleophilic Bases: Bases like sodium acetate (in acetic acid) or sodium bicarbonate are often used.[2][3][4] They are strong enough to neutralize the generated HCl without competing in side reactions.
-
Tertiary Amines: Triethylamine (TEA) or pyridine can be used in aprotic solvents like dichloromethane (DCM).[1] They are non-nucleophilic and effectively scavenge HCl.
-
-
-
Probable Cause B: Moisture Contamination. Chloroacetyl chloride is a highly reactive acyl chloride and is extremely susceptible to hydrolysis.[1] Any moisture present in the glassware, solvents, or starting materials will rapidly convert it to chloroacetic acid, which is unreactive under these conditions.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]
-
-
Probable Cause C: Incorrect Stoichiometry. Using an insufficient amount of the acylating agent will naturally lead to incomplete conversion of the starting aniline. Conversely, a large excess can promote side reactions.
-
Solution: A slight excess (e.g., 1.05 to 1.2 equivalents) of chloroacetyl chloride is typically recommended to ensure the complete consumption of the limiting 2-chloroaniline.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Question 2: My TLC shows multiple spots, and the final product is impure. What are the likely byproducts?
Answer: The formation of byproducts is common if reaction conditions are not carefully controlled.
-
Probable Impurity A: Unreacted 2-chloroaniline. This is the most common impurity, indicating an incomplete reaction. See the solutions for "Low Yield" above.
-
Probable Impurity B: Diacylation Product. While less common for anilines under standard conditions, it is possible for a second chloroacetyl group to add to the nitrogen, especially if a very strong base is used or at elevated temperatures. This byproduct would be significantly less polar than the desired product.
-
Solution: Avoid using overly strong bases. Control the stoichiometry and add the chloroacetyl chloride solution dropwise to the aniline solution to maintain a low instantaneous concentration of the acylating agent.[1]
-
-
Probable Impurity C: Chloroacetic Acid. As mentioned, this forms from the hydrolysis of chloroacetyl chloride.[1]
-
Solution: This impurity is acidic and highly polar. It can typically be removed during the aqueous workup. Washing the organic layer with a dilute sodium bicarbonate solution will extract the acidic impurity into the aqueous phase.
-
Question 3: The crude product is an oil and won't crystallize. How can I purify it?
Answer: Oiling out during recrystallization is a common purification challenge.
-
Probable Cause A: Residual Solvent or Impurities. Even small amounts of solvent or low-melting impurities can prevent crystallization.
-
Solution 1: Column Chromatography. This is often the most effective method for purifying oils or stubborn solids. A silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can separate the product from both more polar and less polar impurities.[5]
-
Solution 2: Trituration. Add a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. The product should solidify, allowing it to be collected by filtration.
-
Solution 3: Re-evaluate Recrystallization Solvent. The solvent system may not be optimal. Try a different solvent or solvent pair. Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the reaction mechanism for the synthesis of this compound?
Answer: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[6]
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: The two-step mechanism of nucleophilic acyl substitution.
FAQ 2: Why is a base necessary, and how does it differ from a catalyst?
Answer: In this context, the base is a reagent , not a catalyst, because it is consumed during the reaction. Its primary role is to stoichiometrically neutralize the HCl produced.[1] A catalyst, by definition, increases the reaction rate without being consumed. The Lewis acids (like AlCl₃) used in Friedel-Crafts acylation are true catalysts because they are regenerated. However, Friedel-Crafts conditions are unsuitable here because the Lewis acid would complex with the amine group, deactivating the ring.[7]
FAQ 3: How do I choose the right solvent for the reaction and for recrystallization?
Answer:
-
For the Reaction: The solvent must dissolve the starting materials but not react with them.
-
Aprotic Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are inert and dissolve both the aniline and the acyl chloride.[8] They are typically used with a soluble organic base like triethylamine.
-
Protic Solvents: Acetic acid can be used as a solvent, often with sodium acetate as the base.[2][3] The aniline is soluble, and the product often precipitates upon formation.
-
-
For Recrystallization: The ideal solvent should dissolve the crude product when hot but not when cold, while impurities should remain soluble at all temperatures.
-
Ethanol or Ethanol/Water Mixtures: These are commonly used for recrystallizing N-aryl acetamides.[9] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Re-heating to clarify and then allowing slow cooling often yields pure crystals.[1]
-
FAQ 4: What is the best way to monitor the reaction's progress?
Answer: Thin Layer Chromatography (TLC) is the most effective and common method.[5][9]
-
Prepare the TLC Plate: Spot the starting material (2-chloroaniline) in one lane, the co-spot (starting material and reaction mixture) in the middle, and the reaction mixture in the third lane.
-
Choose a Solvent System: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The goal is to get good separation between the starting aniline spot and the newly forming product spot. The product, being an amide, is typically more polar and will have a lower Rf value than the starting aniline.
-
Visualize: Use a UV lamp (254 nm) to visualize the spots. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.
Experimental Protocols
Protocol A: Synthesis using Sodium Acetate in Glacial Acetic Acid
This is a classic and robust method often leading to direct precipitation of a clean product.
-
In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid.[3]
-
Add sodium acetate (1.1 eq) and stir until dissolved.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[10]
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and salts, and dry.
-
Recrystallize from an ethanol/water mixture if further purification is needed.[9]
Protocol B: Synthesis using Triethylamine in Dichloromethane (DCM)
This method is useful when avoiding protic solvents is desirable.
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloroaniline (1.0 eq) in anhydrous DCM.[1][8]
-
Add triethylamine (1.2 eq) and cool the mixture to 0-5 °C.
-
Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise with vigorous stirring.
-
Stir at 0-5 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours until TLC indicates completion.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any chloroacetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography.
Data Summary
| Parameter | Method A (NaOAc/AcOH) | Method B (TEA/DCM) | Rationale & Comments |
| Base | Sodium Acetate | Triethylamine | NaOAc is inexpensive; TEA is soluble in organic solvents, simplifying workup.[1][3] |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) | Acetic acid is a protic solvent; DCM is aprotic and requires anhydrous conditions.[3][8] |
| Workup | Precipitation in Water | Liquid-Liquid Extraction | Precipitation is simpler but may trap impurities. Extraction provides a more thorough purification. |
| Typical Yield | Good to Excellent | Good to Excellent | Both methods are effective; yield often depends more on technique and purity of reagents. |
| Key Advantage | Often yields a clean, crystalline product directly. | Works well for substrates sensitive to acidic conditions. | The choice depends on substrate compatibility and available equipment. |
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. irejournals.com [irejournals.com]
- 9. ijpsr.info [ijpsr.info]
- 10. media.neliti.com [media.neliti.com]
Technical Support Center: Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experiments effectively.
The synthesis of this compound is a fundamental N-acylation reaction, typically involving the reaction of 2-chloroaniline with chloroacetyl chloride.[1] While straightforward in principle, the high reactivity of the acyl chloride and the nature of the aniline substrate can lead to several side reactions and purification challenges. This guide offers troubleshooting advice and frequently asked questions to address these issues head-on.
Core Reaction Pathway
The primary transformation is the nucleophilic acyl substitution where the amino group of 2-chloroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2]
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: My reaction yield is consistently low, or the reaction does not go to completion. What are the likely causes and how can I improve it?
A1: Low yield is one of the most common issues and can stem from several factors.
Causality: The primary culprit is often the premature hydrolysis of the highly reactive chloroacetyl chloride.[3][4] Chloroacetyl chloride reacts vigorously with water to form chloroacetic acid and HCl, which consumes your reagent and can alter the reaction's pH.[4] Another cause can be incomplete reaction due to insufficient reaction time, temperature, or poor mixing.[5]
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the 2-chloroaniline is pure and free from significant oxidation, which can sometimes be indicated by a dark color.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Optimize Base Addition: The base is critical for neutralizing the HCl generated.[2] If using a liquid base like triethylamine, ensure it is added concurrently with or slightly before the chloroacetyl chloride. If using a solid base like potassium carbonate, ensure efficient stirring to facilitate the reaction.[6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the 2-chloroaniline starting material. A common eluent system is a mixture of ethyl acetate and hexane.[5] If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.
Preventative Measures:
-
Always use freshly distilled or anhydrous grade solvents.
-
Add chloroacetyl chloride dropwise to a cooled solution of the aniline and base to control the initial exotherm and minimize side reactions.[6]
-
A slight excess (1.1-1.2 equivalents) of chloroacetyl chloride can sometimes be used to drive the reaction to completion, but be mindful that this can increase the chance of diacylation.
Q2: The final product is an oil or a sticky solid that is difficult to crystallize. What impurities are likely present?
A2: An oily or non-crystalline product is a strong indicator of impurities that disrupt the crystal lattice.
Causality: The presence of multiple compounds will lower the overall melting point and inhibit crystallization. The most likely impurities include:
-
Unreacted 2-chloroaniline: This starting material is an oil at room temperature.
-
Chloroacetic acid: The hydrolysis product of chloroacetyl chloride.[5]
-
Diacylation product: N-(chloroacetyl)-2-chloro-N-(2-chlorophenyl)acetamide, which would be a larger, likely more nonpolar molecule.
-
Oxidation byproducts: Anilines are prone to oxidation, leading to colored, often polymeric impurities.[7]
Troubleshooting & Purification Protocol:
-
Aqueous Wash: Transfer the crude product into a separatory funnel with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted basic 2-chloroaniline, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like chloroacetic acid. Finally, wash with brine to remove residual water.
-
Column Chromatography: If washing and recrystallization fail, purification by column chromatography on silica gel is the most effective method. Use a gradient of ethyl acetate in hexane to separate the components based on polarity.
-
Recrystallization Attempts: Try recrystallization from a variety of solvents or solvent mixtures (e.g., ethanol/water, toluene, or ethyl acetate/hexane).[8]
Caption: Workflow for the purification of an impure product.
Q3: My TLC analysis shows a new, more polar spot than my product. What is it and how do I avoid it?
A3: A more polar impurity is often a result of hydrolysis.
Causality: The most probable side reaction leading to a more polar byproduct is the hydrolysis of the starting material, this compound, to form 2-hydroxy-N-(2-chlorophenyl)acetamide.[5] This can happen if there is excess water in the reaction or during workup, especially under acidic or basic conditions. While less likely, hydrolysis of the amide bond itself can also occur under harsh conditions.[5]
Preventative Measures:
-
Strict Anhydrous Conditions: As mentioned in Q1, preventing water from entering the reaction is key.
-
Control pH During Workup: Perform aqueous washes efficiently and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Thorough Drying: Ensure the organic layer is thoroughly dried with a drying agent like sodium sulfate or magnesium sulfate before solvent removal.
Q4: I've observed a significant exotherm (heat release) upon adding chloroacetyl chloride. Is this normal and how should I manage it?
A4: Yes, the acylation of amines with acyl chlorides is a highly exothermic reaction. Proper management is crucial for safety and to prevent side reactions.
Causality: The formation of the stable amide bond and HCl is thermodynamically very favorable, releasing a significant amount of energy as heat. An uncontrolled exotherm can lead to:
-
Boiling of the solvent, causing a dangerous pressure buildup.
-
An increase in the rate of side reactions, such as diacylation or decomposition.
Management Protocol:
-
Use an Ice Bath: Always set up the reaction in an ice/water bath to dissipate the heat generated.
-
Slow, Dropwise Addition: Add the chloroacetyl chloride from a dropping funnel slowly and dropwise to the stirred solution of the aniline. This allows the heat to be absorbed by the cooling bath as it is generated.
-
Monitor Internal Temperature: For larger-scale reactions, use a thermometer to monitor the internal temperature of the reaction flask and ensure it does not rise uncontrollably. A safe range is typically 0-10 °C during the addition.[9]
Summary of Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Hydrolysis of chloroacetyl chloride; Insufficient reaction time/temperature. | Use anhydrous conditions; Monitor with TLC and extend reaction time if needed.[3][5] |
| Oily or Sticky Product | Presence of unreacted starting material, hydrolysis byproducts, or diacylation products. | Perform sequential aqueous acid/base washes; Purify via recrystallization or column chromatography.[8] |
| Formation of More Polar Impurity | Hydrolysis of the product to 2-hydroxy-N-(2-chlorophenyl)acetamide. | Ensure anhydrous conditions; Control pH during workup.[5] |
| Reaction Discoloration | Oxidation of the starting 2-chloroaniline. | Use pure starting materials; Consider running under an inert atmosphere.[7] |
| Uncontrolled Exotherm | Highly exothermic nature of the acylation reaction. | Add chloroacetyl chloride dropwise at 0-10 °C using an ice bath; Monitor internal temperature.[9] |
Key Experimental Protocol
This protocol is a general guideline based on established procedures for the acylation of anilines.[1][10]
Materials:
-
2-chloroaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Base (e.g., Triethylamine, 1.2 eq or Potassium Carbonate, 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethyl Acetate)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.0 eq) and the chosen base in the anhydrous solvent. Cool the flask in an ice bath to 0 °C.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then warm to room temperature. Continue stirring for 2-4 hours or until TLC analysis indicates the consumption of the starting aniline.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[8]
Caption: Key side reaction: Hydrolysis of chloroacetyl chloride.
References
- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpsr.info [ijpsr.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. media.neliti.com [media.neliti.com]
Technical Support Center: Purification of 2-Chloro-N-(2-chlorophenyl)acetamide
Welcome to the dedicated technical support guide for the purification of crude 2-Chloro-N-(2-chlorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate with the high degree of purity required for subsequent synthetic steps. As an experienced application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.
Troubleshooting Guide: From Crude Solid to Pure Compound
This section addresses specific, common issues encountered during the purification process in a direct question-and-answer format.
Question 1: My crude product is a discolored (beige to brown) solid. How can I perform an initial cleanup before attempting recrystallization?
Answer: Discoloration in the crude this compound typically indicates the presence of residual starting materials or side products. The synthesis generally involves the acylation of o-chloroaniline with chloroacetyl chloride.[1] A preliminary wash is highly effective at removing the most common ionic and basic impurities.
-
Causality: The primary basic impurity is unreacted o-chloroaniline. By performing an acidic wash (e.g., with dilute HCl), you protonate the amine to form its water-soluble hydrochloride salt, which can then be easily removed in the aqueous phase. A subsequent wash with a weak base (e.g., sodium bicarbonate solution) will neutralize any residual acid and remove acidic impurities.
-
Recommended Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted o-chloroaniline).
-
Saturated NaHCO₃ solution (to remove acidic byproducts).
-
Brine (to remove excess water).
-
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting solid should be significantly purer and ready for recrystallization. The progress of this cleanup can be monitored by Thin Layer Chromatography (TLC).[2]
-
Question 2: My product has "oiled out" or is a persistent oil instead of a solid. What are my options?
Answer: An oily product is a classic sign that significant impurities are present, which act to depress the melting point and inhibit lattice formation (crystallization).[2] Direct recrystallization is unlikely to succeed.
-
Expert Insight: The most robust solution is to purify the material via column chromatography before attempting to crystallize it.[2][3] Chromatography separates compounds based on polarity, which is a more effective method for removing impurities that have similar solubility profiles to your target compound.
-
Troubleshooting Steps:
-
Trituration (First Attempt): Try stirring or grinding the oil with a cold, non-polar solvent in which your product has poor solubility, such as hexanes or diethyl ether. This can sometimes wash away the impurities that are keeping it oily and induce crystallization.[4]
-
Column Chromatography (Definitive Solution): If trituration fails, dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto a prepared silica gel column. Elute with a suitable solvent system, typically a gradient of ethyl acetate in hexane, guided by TLC analysis.[3]
-
Post-Chromatography: Combine the pure fractions (as determined by TLC), remove the solvent, and the resulting high-purity solid should now readily recrystallize.
-
Question 3: My recrystallization attempt resulted in very low recovery or the purity did not improve significantly. What went wrong?
Answer: This is almost always a solvent-related issue. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5]
-
Causality & Optimization:
-
Using Too Much Solvent: This is the most common cause of low recovery. The goal is to create a saturated solution at the solvent's boiling point. If excess solvent is used, the solution will not be saturated upon cooling, and much of your product will remain dissolved. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Incorrect Solvent Choice: If the product is too soluble at room temperature, recovery will be poor. If it is not soluble enough when hot, you will be unable to dissolve it effectively. Solution: Perform a systematic solvent screen using small amounts of your crude product in test tubes. Ethanol is frequently cited as a suitable solvent for acetanilides.[6][7]
-
Cooling Too Quickly: Rapid cooling can cause the product to precipitate out of solution along with impurities, rather than forming pure crystals. Solution: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop before moving it to an ice bath to maximize recovery.[5]
-
Workflow for Purification Strategy
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I need to remove from crude this compound? A1: The impurity profile is dictated by the synthesis. The primary impurities are typically unreacted starting materials: o-chloroaniline and residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid). Another significant impurity can be the hydrolysis product of the amide itself, 2-hydroxy-N-(2-chlorophenyl)acetamide , especially if moisture is not rigorously excluded during the reaction or work-up.[2]
Q2: How can I effectively monitor the purity during the purification process? A2: A combination of techniques is best:
-
Thin-Layer Chromatography (TLC): This is the workhorse technique for real-time monitoring.[2] It is essential for checking the completeness of the reaction, analyzing fractions from column chromatography, and confirming the success of a recrystallization. A common eluent system is a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment, HPLC is the standard method. It can provide a precise percentage of purity.[3][4]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.[6]
Q3: What are the critical safety precautions for handling this compound and its precursors? A3: Safety is paramount. This compound and related chloroacetamides are irritants and should be handled with care.[1][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]
-
Ventilation: Handle the solid compound and all solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's regulations.[9]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is designed for crude material that is already a solid and has been determined by TLC to be of relatively high purity.
-
Place the crude this compound solid in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol, just enough to create a slurry.
-
Heat the mixture on a hot plate with gentle swirling. Add more hot ethanol dropwise until the solid just dissolves completely. Avoid adding excess solvent.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal and any insoluble impurities into a clean, pre-warmed flask.[5]
-
Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Silica Gel Column Chromatography
This is the method of choice for purifying oily products or crude mixtures containing multiple impurities.
-
Eluent Selection: Using TLC, determine the optimal eluent system (e.g., a ratio of ethyl acetate/hexane) that provides good separation of your product from impurities, with an Rf value for the product of approximately 0.3-0.4.[4]
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal volume of a strong solvent (like DCM). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system. You can either run the column isocratically (with a single solvent mixture) or gradually increase the polarity of the eluent (gradient elution) to sequentially elute compounds of increasing polarity.[3]
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Logic for Purification Methods
Caption: Common issues and solutions in purification.
Data Summary Tables
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol (95%) | 78 | Polar Protic | Often a good first choice for acetanilides.[6][7] |
| Ethyl Acetate | 77 | Polar Aprotic | Good for dissolving the crude product for washes; can be used for recrystallization, often in a co-solvent system with hexanes. |
| Toluene | 111 | Non-polar | Can be effective if the product has low polarity; higher boiling point requires caution.[10] |
| Acetic Acid | 118 | Polar Protic | Mentioned for similar compounds, but can be difficult to remove completely.[1] |
| Water | 100 | Very Polar | The target compound is practically insoluble in water, making it useful for precipitation but not for recrystallization on its own.[1] |
Table 2: Common Impurities and Their Removal
| Impurity | Origin | Relative Polarity (TLC) | Recommended Removal Method |
| o-Chloroaniline | Unreacted Starting Material | More polar than product (streaks) | Acid wash (1M HCl) |
| Chloroacetyl Chloride | Unreacted Starting Material | Reacts with water/base | Base wash (NaHCO₃) to neutralize its hydrolysis product |
| 2-Hydroxy-N-(2-chlorophenyl)acetamide | Hydrolysis of Product/Starting Material | More polar than product | Column Chromatography[2] |
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.info [ijpsr.info]
- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]
Technical Support Center: Impurity Analysis of 2-Chloro-N-(2-chlorophenyl)acetamide by TLC
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to identify impurities in 2-Chloro-N-(2-chlorophenyl)acetamide. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect to see in my sample of this compound?
A1: Impurities in a given sample can generally be categorized into two main classes: synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: These are substances that are either unreacted starting materials or by-products of the synthetic process. For the typical synthesis of this compound, which involves the reaction of 2-chloroaniline with chloroacetyl chloride, you should be vigilant for:
-
2-Chloroaniline: Unreacted starting material. Due to its basic amine group, it is significantly more polar than the final acetamide product.
-
Chloroacetic acid: Formed from the hydrolysis of the highly reactive chloroacetyl chloride. This is a highly polar impurity.
-
-
Degradation Products: These impurities arise from the decomposition of the this compound molecule itself, often due to improper storage or handling conditions (e.g., exposure to moisture or non-neutral pH). The primary degradation pathway for chloroacetamides is hydrolysis.[1]
-
2-Hydroxy-N-(2-chlorophenyl)acetamide: This is the direct hydrolysis product where the chloro group is substituted by a hydroxyl group.[2] This substitution increases the polarity of the molecule.
-
Amide Bond Cleavage Products: Under more strenuous conditions, such as strong acid or base, the amide bond itself can be cleaved, leading back to 2-chloroaniline and chloroacetic acid.[1]
-
Q2: I don't see any spots on my TLC plate after development, even under the UV lamp. What could be the issue?
A2: This is a common issue with several potential causes. A systematic check is the best approach:
-
Insufficient Sample Concentration: The concentration of your sample solution may be too low for detection. Try re-spotting the plate multiple times at the same origin, ensuring the solvent evaporates completely between applications. Alternatively, prepare a more concentrated solution of your sample.[3]
-
Compound is Not UV-Active: While the phenyl rings in this compound and its likely impurities suggest UV activity, it's possible that the concentration is below the detection limit of UV quenching. It is crucial to use a secondary visualization technique. A potassium permanganate stain is an excellent general-purpose choice for visualizing organic compounds.
-
Sample Washed Away: If the solvent level in the developing chamber is above the origin line where you spotted your sample, the sample will dissolve into the solvent reservoir instead of migrating up the plate.[3] Always ensure the origin is well above the solvent level.
-
Compound Evaporation: If your compound is particularly volatile and you heated the plate excessively to dry it, the sample may have evaporated. This is less likely for this specific compound but is a possibility to consider.
Q3: My spots are streaking up the plate instead of forming tight, circular spots. How can I fix this?
A3: Streaking is typically indicative of one of the following issues:
-
Sample Overloading: You have applied too much sample to the origin.[4] This is the most common cause of streaking. Dilute your sample solution and re-run the TLC.
-
Highly Polar Compound: If an impurity is very polar (like chloroacetic acid), it may interact very strongly with the silica gel stationary phase, leading to streaking. Modifying the mobile phase by adding a small amount of a more polar solvent (like methanol) or a few drops of acetic acid can sometimes resolve this by improving the compound's solubility and migration.[4]
-
Sample Application Issues: Applying the spot in too large of a diameter can also lead to streaking. Aim for small, concentrated spots.
II. Troubleshooting Guide: A Deeper Dive
This section addresses more complex scenarios you might encounter during your TLC analysis.
Scenario 1: Unexpected Spots on the TLC Plate
Problem: You observe spots that do not correspond to your starting material or the expected product.
Analysis and Solution Workflow:
The appearance of unexpected spots necessitates a logical diagnostic process to identify their origin. This workflow can help you systematically determine the nature of these unknown impurities.
Caption: Troubleshooting workflow for identifying unknown spots.
Explanation:
-
Step 1: Characterize the Spot's Polarity. Calculate the Retention Factor (Rf) of the unknown spot. A very low Rf indicates a highly polar compound, while a high Rf suggests lower polarity.
-
Step 2: Formulate a Hypothesis.
-
Low Rf (Polar): The most likely polar impurities are the hydrolysis product, 2-hydroxy-N-(2-chlorophenyl)acetamide , or unreacted 2-chloroaniline . The hydroxyl group makes the former more polar than the parent compound, and the primary amine on the latter also results in strong interaction with the silica gel.
-
High Rf (Less Polar): This is less common, but could indicate a non-polar byproduct from the synthesis.
-
-
Step 3: Validate with Standards. The most reliable way to identify an impurity is to run a new TLC plate where you "co-spot" your sample alongside authentic standards of the suspected impurities. If your sample spot and a standard have the same Rf value, it strongly suggests they are the same compound.
Scenario 2: Poor Separation of Spots
Problem: The spots for the main compound and an impurity are too close together or are overlapping, making it difficult to assess purity.
Analysis and Solution:
Poor separation is almost always a mobile phase issue. The goal is to find a solvent system that provides a good separation factor between the compounds of interest. The ideal Rf values are generally between 0.2 and 0.8.
-
If Spots are Clustered Near the Bottom (Low Rf): Your mobile phase is not polar enough. The compounds are sticking to the silica gel plate. To increase the polarity of the mobile phase, you need to increase the proportion of the more polar solvent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
If Spots are Clustered Near the Top (High Rf): Your mobile phase is too polar. The compounds are moving with the solvent front with little interaction with the stationary phase. To decrease the polarity, increase the proportion of the less polar solvent (hexane).
Systematic Approach to Mobile Phase Optimization:
-
Start with a 30:70 Ethyl Acetate/Hexane mixture. This is a good starting point for many compounds of intermediate polarity.[2]
-
Run a gradient test. Prepare several TLC chambers with varying solvent ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 Ethyl Acetate/Hexane). Run your sample in each system to quickly identify the optimal ratio that provides the best separation.
-
Consider a different solvent system. If you cannot achieve good separation by simply varying the ratio, you may need to change the solvents. For example, substituting hexane with toluene or ethyl acetate with dichloromethane can alter the selectivity of the separation.
III. Experimental Protocols
Protocol 1: Standard TLC Analysis of this compound
This protocol provides a validated starting point for your analysis.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 30:70 (v/v) Ethyl Acetate/Hexane
-
Sample Solution: Dissolve ~1-2 mg of your sample in 1 mL of ethyl acetate or dichloromethane.
-
UV Lamp (254 nm)
-
Visualization Reagent: Potassium Permanganate (KMnO₄) stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).
Procedure:
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Spotting: Use a capillary tube to apply a small spot of your sample solution onto the origin line. Allow the solvent to fully evaporate.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization (UV): Place the dried plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against a fluorescent green background. Circle any visible spots with a pencil.
-
Visualization (Stain): Quickly dip the plate into the potassium permanganate stain solution. Gently warm the plate with a heat gun until yellow/brown spots appear against a purple background. This will visualize most organic compounds.
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
IV. Data Presentation: Potential Impurities and Their TLC Characteristics
The table below summarizes the key impurities, their origin, and their expected behavior on a silica gel TLC plate relative to the main compound, this compound.
| Impurity Name | Structure | Source | Expected Relative Polarity | Expected Rf vs. Parent |
| This compound (Parent) |
| - | Reference | Reference |
| 2-Chloroaniline | Synthesis | More Polar | Lower | |
| 2-Hydroxy-N-(2-chlorophenyl)acetamide |
| Degradation | More Polar | Lower |
| Chloroacetic Acid | Synthesis | Very Polar | Much Lower (may streak at origin) |
Note: Structures are representational placeholders.
V. Logical Relationships Diagram
This diagram illustrates the relationship between the parent compound and its primary synthesis and degradation impurities.
Caption: Origin of key impurities related to the parent compound.
VI. References
-
BenchChem Technical Support. (2025). Synthesis of 2-azido-N-(2-chlorophenyl)acetamide. 2
-
Boinpally, R. et al. (2004). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide. 5
-
Pharmashare.in. (2025). Troubleshooting TLC. --INVALID-LINK--
-
Krieger, R. I., & Woodrow, J. E. (2000). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. --INVALID-LINK--
-
MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. --INVALID-LINK--
-
OVC. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. --INVALID-LINK--
-
Singh, R., & Singh, S. (2012). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. Der Pharma Chemica.
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. --INVALID-LINK--
-
ChemBAM. TLC troubleshooting. --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N-(2-chlorophenyl)acetamide Formation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide. As Senior Application Scientists, our goal is to offer not just procedural steps, but the fundamental chemical principles that empower you to troubleshoot and optimize this important reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you might encounter during the synthesis, presenting them in a question-and-answer format with actionable solutions.
Issue 1: Why is my product yield low or non-existent?
A low or negligible yield of this compound can stem from several factors related to the core nucleophilic acyl substitution reaction.
Potential Causes & Solutions
-
Reagent Quality and Reactivity:
-
Cause: The nucleophilicity of the starting amine, 2-chloroaniline, is critical.[1] If the amine is impure or has degraded, its ability to attack the acylating agent is diminished.
-
Solution: Confirm the purity of 2-chloroaniline via melting point or spectroscopic analysis. If necessary, purify it by recrystallization or distillation before use.
-
Cause: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[2] This deactivates the electrophile before it can react with the amine.
-
Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]
-
-
Inadequate Neutralization of HCl Byproduct:
-
Cause: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[3] This acid will protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.[3][4]
-
Solution: Incorporate a base to scavenge the HCl as it is formed. This is a key principle of the Schotten-Baumann reaction.[5][6][7] Common choices include:
-
-
Suboptimal Reaction Conditions:
-
Cause: While the reaction is often exothermic, insufficient thermal energy may lead to a sluggish reaction rate.[1] Conversely, excessive heat can promote side reactions.
-
Solution: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exotherm, then allowed to warm to room temperature.[8] Gentle heating (e.g., 40-60 °C) can be applied if the reaction is slow, but progress should be carefully monitored by Thin Layer Chromatography (TLC).[1]
-
Experimental Workflow: A Pathway to Success
Caption: A logical workflow for optimizing the synthesis of this compound.
Issue 2: My final product is impure. What are the likely side products?
The presence of impurities, often visible as extra spots on a TLC plate, can complicate purification and downstream applications.
Potential Causes & Solutions
-
Unreacted Starting Material:
-
Cause: Incomplete reaction due to the reasons outlined in Issue 1.
-
Solution: Ensure a slight excess (e.g., 1.1 equivalents) of the acylating agent is used and allow for sufficient reaction time, monitoring for the disappearance of the 2-chloroaniline spot by TLC.[1]
-
-
Diacylation:
-
Cause: Under forcing conditions (e.g., high temperature, large excess of acylating agent), a second molecule of chloroacetyl chloride can react with the nitrogen of the newly formed amide.
-
Solution: Maintain careful stoichiometric control and add the acylating agent slowly to a cooled solution of the amine to prevent localized high concentrations and heat buildup.[9]
-
-
Hydrolysis of Acyl Chloride:
-
Cause: Reaction of chloroacetyl chloride with residual water will form chloroacetic acid, which can contaminate the final product.
-
Solution: Adhere strictly to anhydrous reaction conditions.
-
Issue 3: The product is an oil and won't crystallize.
Obtaining an oil instead of the expected solid product presents challenges for purification and handling.
Potential Causes & Solutions
-
Presence of Impurities:
-
Cause: Unreacted starting materials or side products can act as an impurity, depressing the melting point and inhibiting crystallization.
-
Solution: Purify the crude product. If direct recrystallization fails, column chromatography on silica gel is a reliable alternative.[10]
-
-
Residual Solvent:
-
Cause: Trapped solvent from the reaction or work-up can prevent solidification.
-
Solution: Dry the product thoroughly under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
-
Inducing Crystallization:
-
Solution: If the oil is pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal of the product, if available, is also highly effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling the reagents in this synthesis?
A1:
-
Chloroacetyl chloride: This reagent is corrosive, a lachrymator (causes tearing), and reacts violently with water.[11][12][13] It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]
-
2-chloroaniline: This compound is toxic if inhaled, ingested, or absorbed through the skin, and may cause damage to organs through prolonged exposure.[14][15] It is also very toxic to aquatic life.[14][15] All handling should be done in a fume hood with appropriate PPE.
Q2: What is the mechanism of this reaction?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of 2-chloroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the protonated amide. A base then removes the proton from the nitrogen to yield the final, neutral amide product.[16]
Q3: How should I monitor the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate alongside a spot of the 2-chloroaniline starting material. As the reaction progresses, the starting material spot will diminish in intensity as a new, typically higher Rf, product spot appears. The reaction is considered complete when the starting material spot is no longer visible.[17]
Q4: Can I use a different base or solvent?
A4: Yes, various conditions have been reported. While pyridine or triethylamine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is common, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF have also been shown to be highly effective, giving excellent yields at room temperature.[18] The choice may depend on the desired work-up procedure and available resources.
Optimized Protocol and Data
This table outlines a robust and optimized set of conditions for the synthesis.
| Parameter | Recommended Value | Rationale |
| 2-Chloroaniline | 1.0 equivalent | The limiting reagent. |
| Chloroacetyl Chloride | 1.05–1.1 equivalents | A slight excess helps drive the reaction to completion. |
| Base (e.g., DBU, Pyridine) | 1.1 equivalents | Neutralizes the HCl byproduct, preventing amine protonation.[3] |
| Solvent | Anhydrous THF or DCM | Provides a suitable reaction medium and dissolves reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm; reaction proceeds well at RT. |
| Reaction Time | 3–6 hours | Typically sufficient for full conversion; should be monitored by TLC.[18] |
| Work-up | Precipitation in cold water | A simple and effective method to isolate the crude product.[18] |
| Purification | Recrystallization from ethanol | A standard method to obtain high-purity crystalline material.[17][18] |
| Expected Yield | >85% | High yields are expected under optimized conditions.[18] |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) and a suitable base like DBU (1.1 eq) in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC until the 2-chloroaniline is fully consumed (typically 3-6 hours).
-
Isolation: Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration, washing with cold water to remove any water-soluble salts.
-
Purification: Dry the crude solid and recrystallize it from ethanol to obtain pure this compound.[18]
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. kscl.co.in [kscl.co.in]
- 13. nj.gov [nj.gov]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. lobachemie.com [lobachemie.com]
- 16. youtube.com [youtube.com]
- 17. ijpsr.info [ijpsr.info]
- 18. sphinxsai.com [sphinxsai.com]
Technical Support Center: Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific N-acylation reaction. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Reaction Overview
The synthesis of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms an amide bond and releases hydrochloric acid (HCl) as a byproduct. Due to the presence of an electron-withdrawing chloro group on the aniline ring, the nucleophilicity of the amine is reduced, which can make the reaction more challenging than the acylation of simple aniline.[1][2]
General Reaction Scheme:
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The nitrogen atom of 2-chloroaniline attacks the carbonyl carbon of chloroacetyl chloride.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion is eliminated.
-
Deprotonation: A base, either the solvent, another molecule of the amine, or an added scavenger base, removes the proton from the nitrogen atom to yield the final neutral amide product and an acid byproduct (HCl).[1]
Q2: Why is a base often included in this reaction?
A2: A base, such as triethylamine, pyridine, or sodium acetate, is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the starting 2-chloroaniline, forming an ammonium salt. This protonated amine is no longer nucleophilic, which effectively halts the reaction and leads to low yields.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q3: My reaction has a very low yield, or it failed completely. What are the most common causes?
A3: Low or no yield is a frequent problem that can usually be traced back to one of the following issues:
-
Inactive Nucleophile (Protonated Amine): As mentioned in Q2, the HCl byproduct can protonate your starting material. If you did not include a base, this is the most likely cause.
-
Hydrolyzed Acylating Agent: Chloroacetyl chloride is highly reactive and moisture-sensitive. If it has been exposed to atmospheric moisture, it will hydrolyze to chloroacetic acid, which is unreactive under these conditions.
-
Solution: Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Temperature: While the reaction is often exothermic, the reduced nucleophilicity of 2-chloroaniline may require some heating to overcome the activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C) while monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
-
Poor Reagent Purity: The purity of 2-chloroaniline is critical. Over time, anilines can oxidize and darken, and these impurities can interfere with the reaction.
-
Solution: If the 2-chloroaniline is discolored, consider purifying it by distillation under reduced pressure before use.[3]
-
Problem Area 2: Impure Product and Side Reactions
Q4: My crude product is a dark oil and the TLC shows multiple spots. What are the likely side products and how can I prevent them?
A4: The formation of multiple products points to side reactions or impurities in the starting materials.
-
Unreacted Starting Material: This is the most common impurity.
-
Diacylation Product: While less common with secondary amide formation, it is possible under forcing conditions for the nitrogen to be acylated twice, though this is sterically hindered. A more likely scenario involves impurities.
-
Solution: Maintain careful control over stoichiometry and temperature. Avoid excessive heating.
-
-
Hydrolysis Products: As mentioned, if chloroacetyl chloride hydrolyzes, chloroacetic acid will be present. During an aqueous workup, this can contaminate the product.
-
Solution: Perform the reaction under strictly anhydrous conditions. During the workup, washing the organic layer with a dilute sodium bicarbonate solution can help remove acidic impurities.
-
Problem Area 3: Product Isolation and Purification
Q5: I'm having difficulty purifying the final product. What is the best method?
A5: this compound is typically a solid at room temperature.[8][9] Recrystallization is the most effective method for purification.
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.
-
Recommended Solvent: Ethanol is frequently cited as a good solvent for recrystallizing this type of compound.[10][11]
-
Procedure: Dissolve the crude product in the minimum amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Column Chromatography: If the product is an oil or refuses to crystallize, purification by silica gel column chromatography is the best alternative.
-
Eluent System: A mixture of ethyl acetate and hexane is a good starting point for the mobile phase. The optimal ratio should be determined by TLC analysis.
-
Experimental Protocols & Workflows
Protocol 1: General Synthesis of this compound
This protocol is a representative procedure based on common literature methods.[6]
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in a dry solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the 2-chloroaniline spot disappears.
-
Workup: Pour the reaction mixture into water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine salt), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol.
Data Presentation: Solvent and Base Selection
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane, Tetrahydrofuran (THF), Benzene | These aprotic solvents are effective at dissolving the reactants and will not participate in the reaction.[6] |
| Base | Triethylamine (TEA), Pyridine, Sodium Acetate | TEA and Pyridine are organic bases soluble in the reaction medium.[5] Sodium acetate is often used in aqueous/acetic acid systems.[9][12] |
| Temperature | 0 °C to Room Temperature | Starting at a low temperature helps control the initial exothermic reaction. The reaction can then proceed to completion at room temperature.[6] |
Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 8. ijpsr.info [ijpsr.info]
- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
Technical Support Center: Characterization of 2-Chloro-N-(2-chlorophenyl)acetamide
Welcome to the technical support center for 2-Chloro-N-(2-chlorophenyl)acetamide (CAS No: 3289-76-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Synthesis, Purification, and Impurity Profiling
Question: I've synthesized this compound, but my yield is low and the product appears impure. What are the common pitfalls?
Answer: This is a frequent challenge. The synthesis, typically an acylation of 2-chloroaniline with chloroacetyl chloride, is straightforward in principle but sensitive to reaction conditions.[1] Low yields and impurities often stem from side reactions or incomplete conversion.
Common Impurities & Side Products:
-
Unreacted Starting Materials: Residual 2-chloroaniline or chloroacetyl chloride.
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, or the hydrolysis of the product's amide bond under harsh pH conditions.[2]
-
Di-acylated Product: Over-acylation of the aniline nitrogen, though less common under controlled conditions.
-
Polymerization Products: Chloroacetamides can be reactive and may form oligomers, especially under high temperatures.
Troubleshooting Workflow for Purity Issues:
Caption: Workflow for troubleshooting product purity.
Detailed Protocol: Recrystallization from Ethanol
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Confirm purity by measuring the melting point and performing TLC or HPLC analysis.
Section 2: Spectroscopic Characterization
Question: I am struggling to interpret the spectroscopic data for my compound. What are the expected features in NMR, IR, and MS?
Answer: Spectroscopic analysis is the cornerstone of structural confirmation. Ambiguities can arise from overlapping signals or unexpected shifts due to the compound's specific electronic and steric environment.
Key Structural Features for Spectroscopy:
Caption: Key functional groups and their expected spectral regions.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Challenge: The aromatic region in the ¹H NMR spectrum is complex and difficult to assign.
Explanation: The four protons on the 2-chlorophenyl ring are chemically distinct and couple with each other, resulting in a complex multiplet pattern rather than simple doublets or triplets.
| Expected ¹H NMR Data (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~8.5 - 9.5 | (s, 1H, -NH-) Broad singlet, amide proton. Position is solvent-dependent. |
| ~7.2 - 8.4 | (m, 4H, Ar-H) Complex multiplet due to overlapping signals of the four aromatic protons. |
| ~4.3 | (s, 2H, -CH₂Cl) Singlet for the methylene protons adjacent to the carbonyl and chlorine. |
Troubleshooting Tip: If you suspect impurities, compare the integration of the -CH₂Cl singlet (2H) with the total integration of the aromatic region (4H). Any significant deviation may indicate an impurity. Running a 2D NMR experiment like COSY can help delineate the coupling network of the aromatic protons.
2. Infrared (IR) Spectroscopy
Challenge: The N-H stretching peak is unusually broad.
Explanation: A broad N-H peak often indicates hydrogen bonding. In the solid state, molecules of this compound can form intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl C=O group of another.[3]
| Expected FT-IR Absorption Bands (Solid Phase) | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3250 | N-H Stretch (Amide) |
| ~3100-3000 | C-H Stretch (Aromatic) |
| ~1670 | C=O Stretch (Amide I band), strong intensity.[4] |
| ~1540 | N-H Bend (Amide II band) |
| ~750 | C-Cl Stretch |
3. Mass Spectrometry (MS)
Challenge: Identifying the correct molecular ion peak due to isotopic patterns.
Explanation: Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Since this compound contains two chlorine atoms, its mass spectrum will show a characteristic cluster of peaks for the molecular ion.
-
[M]⁺: Contains two ³⁵Cl isotopes. (Highest intensity)
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl. (Intensity ~66% of [M]⁺)
-
[M+4]⁺: Contains two ³⁷Cl isotopes. (Intensity ~10% of [M]⁺)
The calculated molecular weight is approximately 204.05 g/mol .[5] Therefore, you should look for this isotopic cluster around m/z 204, 206, and 208.
Section 3: Chromatographic & Physicochemical Analysis
Question: I need to develop an HPLC method to assess the purity of my batches. Where do I start?
Answer: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity of your compound and detecting trace impurities.[6] A reverse-phase method is typically a good starting point.
Protocol: Initial HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (to ensure sharp peaks by protonating any basic sites).
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
-
-
Initial Conditions:
-
Detection: UV detector at 254 nm, as the phenyl ring is a strong chromophore.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes. This will help elute a wide range of potential impurities.
-
-
Sample Preparation: Dissolve a small, accurately weighed amount of your compound in the mobile phase (e.g., 50:50 ACN:Water) to a concentration of ~1 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter before injection.
-
Optimization: Based on the initial chromatogram, adjust the gradient, solvent choice, or pH to improve the resolution between the main peak and any impurity peaks.
Question: My measured melting point is sharp but consistently different from the literature value (~70 °C). Could this be polymorphism?
Answer: It is a distinct possibility. Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[7] These different forms can have different physical properties, including melting points, solubility, and stability. While no specific polymorphs are extensively documented for this compound in the reviewed literature, it is a known phenomenon in related N-arylacetamides.[8][9]
Investigating Polymorphism:
-
Differential Scanning Calorimetry (DSC): This is the primary technique for studying thermal transitions. It can reveal different melting points, solid-solid phase transitions, or recrystallization events that are characteristic of polymorphism.
-
Powder X-Ray Diffraction (PXRD): Each polymorphic form will produce a unique diffraction pattern. This is a definitive method for identifying and distinguishing between different crystal forms.
-
Recrystallization Studies: Crystallizing the compound from a variety of different solvents (e.g., ethanol, ethyl acetate, toluene, hexane mixtures) can sometimes yield different polymorphic forms.[8]
A sharp but different melting point is a strong indicator that you may have isolated a different, and potentially novel, crystal form.
References
- 1. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. CAS 3289-76-7 | this compound - Synblock [synblock.com]
- 6. benchchem.com [benchchem.com]
- 7. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.iucr.org [journals.iucr.org]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 2-Chloro-N-(2-chlorophenyl)acetamide and Other Chloroacetamide Derivatives
This guide provides a comprehensive comparison of the antimicrobial activity of 2-Chloro-N-(2-chlorophenyl)acetamide with other selected chloroacetamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and potential applications of this chemical class. The information presented is synthesized from peer-reviewed literature and established experimental protocols to ensure scientific integrity and reproducibility.
Introduction to Chloroacetamides as Antimicrobial Agents
The N-substituted 2-chloroacetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry.[1] Derivatives of this class are known to exhibit a wide range of biological activities, including herbicidal, antifungal, and antibacterial properties.[1][2] The core structure, characterized by an electrophilic α-carbon, is believed to be key to its biological activity, often acting via covalent modification of biological targets.[3] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and chloroacetamide derivatives represent a promising avenue for the development of new therapeutic agents.[4] This guide focuses on comparing the in vitro antimicrobial efficacy of several N-aryl substituted chloroacetamides to elucidate how structural modifications influence their activity spectrum and potency.
Featured Compound and Comparators
The primary compound of interest is This compound (SP2) . To provide a meaningful comparison, several other N-aryl chloroacetamides with varying substitution patterns on the phenyl ring have been selected based on available literature data. These comparators allow for an analysis of structure-activity relationships (SAR).
Selected Chloroacetamide Derivatives for Comparison:
-
SP2: this compound
-
SP4: 2-Chloro-N-(4-chlorophenyl)acetamide
-
SP5: 2-Chloro-N-(2-fluorophenyl)acetamide
-
SP7: 2-Chloro-N-(4-fluorophenyl)acetamide
-
SP10: 2-Chloro-N-(3-bromophenyl)acetamide
Methodology for Antimicrobial Susceptibility Testing
To quantitatively assess and compare the antimicrobial activity of these compounds, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
Principle of the Broth Microdilution Assay
This method is favored for its reproducibility, efficiency in testing multiple agents simultaneously, and its quantitative results (µg/mL or mg/L), which allow for direct comparison of potency.[5] The assay involves preparing two-fold serial dilutions of each test compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.[5] Mueller-Hinton Broth (MHB) is the recommended medium for testing non-fastidious bacteria, as its composition is standardized to ensure inter-laboratory reproducibility.[8]
Experimental Protocol: MIC Determination
The following protocol outlines the standardized steps for performing a broth microdilution assay.
Materials:
-
Test compounds (e.g., SP2, SP4, etc.) dissolved in Dimethyl Sulfoxide (DMSO).
-
96-well sterile microtiter plates.
-
Mueller-Hinton Broth (MHB).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight at 37°C. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well.[5][9]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate. Typically, 50 µL of MHB is added to wells 2 through 12. A 100 µL aliquot of the starting compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to 11.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control (Growth): A well containing MHB and the bacterial inoculum, but no test compound.
-
Negative Control (Sterility): A well containing only MHB to check for contamination.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.[10]
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[5]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Workflow Visualization: MIC Assay
The following diagram illustrates the key steps in the broth microdilution workflow.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Comparative Efficacy Data
The antimicrobial activities of this compound and its comparators against common pathogens are summarized below. Data is compiled from a study by Bogdanović et al. (2021).[9]
| Compound ID | Chemical Name | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| SP2 | 2-Chloro-N-(2-chlorophenyl )acetamide | 120 | 120 | >4000 | 1000 |
| SP4 | 2-Chloro-N-(4-chlorophenyl )acetamide | 120 | 120 | 2000 | 500 |
| SP5 | 2-Chloro-N-(2-fluorophenyl )acetamide | 250 | 250 | >4000 | 1000 |
| SP7 | 2-Chloro-N-(4-fluorophenyl )acetamide | 120 | 120 | 2000 | 500 |
| SP10 | 2-Chloro-N-(3-bromophenyl )acetamide | 120 | 120 | 2000 | 500 |
Data sourced from Bogdanović et al. (2021). MRSA denotes Methicillin-resistant S. aureus.[9]
Discussion: Structure-Activity Relationships (SAR)
The data presented in the table reveals critical insights into the structure-activity relationships of N-aryl chloroacetamides.
-
Gram-Positive vs. Gram-Negative Activity : A consistent trend across all tested compounds is a significantly higher efficacy against Gram-positive bacteria (S. aureus, MRSA) compared to the Gram-negative bacterium (E. coli).[9][11] This is a common observation for many antimicrobial compounds and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.
-
Effect of Halogen Position on the Phenyl Ring :
-
Ortho-Substitution (SP2, SP5): The featured compound, this compound (SP2), and its fluoro-analogue (SP5) show the weakest activity against E. coli (MIC >4000 µg/mL).[9] This suggests that substitution at the ortho- position may be detrimental to activity against Gram-negative bacteria, possibly due to steric hindrance that impedes transport across the outer membrane or interaction with the target site.
-
Para- and Meta-Substitution (SP4, SP7, SP10): In contrast, compounds with halogen substitutions at the para- (SP4, SP7) or meta- (SP10) positions exhibit notably better activity against E. coli and the yeast C. albicans.[9][11] Specifically, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were identified as among the most active compounds in the series.[9]
-
-
Lipophilicity as a Driving Factor : The enhanced activity of the para- and meta- substituted halogenated compounds is strongly correlated with increased lipophilicity.[9][11] Higher lipophilicity facilitates the passage of molecules across the phospholipid bilayer of microbial cell membranes, leading to higher intracellular concentrations and greater efficacy.[9] This suggests that optimizing the partition coefficient (LogP) is a key strategy for improving the antimicrobial potency of this chemical class.[12]
The following diagram illustrates these SAR principles.
Caption: Key Structure-Activity Relationships for N-Aryl Chloroacetamides.
Proposed Mechanism of Action
The antimicrobial and herbicidal action of chloroacetamides is believed to stem from their ability to act as alkylating agents. The primary molecular target is thought to be condensing enzymes that possess a critical cysteine residue in their active site.[3] Specifically, chloroacetamides have been shown to inhibit very-long-chain fatty acid (VLCFA) elongases.[13]
The proposed mechanism involves the nucleophilic attack by the thiol group of an active site cysteine on the electrophilic α-carbon of the chloroacetamide. This results in the displacement of the chlorine atom and the formation of an irreversible covalent bond between the inhibitor and the enzyme, leading to its inactivation.[3] The inhibition of VLCFA synthesis disrupts the formation and integrity of cell membranes, ultimately leading to cell death.[13] Mass spectrometry studies have provided direct evidence of this covalent binding mechanism for the herbicide metazachlor with the active site cysteine of chalcone synthase, a related condensing enzyme.[3]
Conclusion
The comparative analysis reveals that while this compound (SP2) possesses moderate activity against Gram-positive bacteria, its efficacy is limited against Gram-negative organisms and yeast. The position of the halogen substituent on the N-aryl ring is a critical determinant of antimicrobial potency and spectrum.[9] Derivatives with meta- and para-halogenation, such as 2-Chloro-N-(4-chlorophenyl)acetamide (SP4) and 2-Chloro-N-(3-bromophenyl)acetamide (SP10), demonstrate superior and broader-spectrum activity, which is attributed to their increased lipophilicity enhancing membrane permeability.[9][11] These findings underscore the potential of N-aryl chloroacetamides as a platform for developing novel antimicrobial agents, particularly against challenging Gram-positive pathogens and fungi. Future research should focus on synthesizing and evaluating derivatives with optimized lipophilicity and reduced steric hindrance to further improve potency and expand the antimicrobial spectrum.
References
- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. amr-insights.eu [amr-insights.eu]
- 7. bmglabtech.com [bmglabtech.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an HPLC Method for 2-Chloro-N-(2-chlorophenyl)acetamide Quantification
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 2-Chloro-N-(2-chlorophenyl)acetamide against other analytical alternatives. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental insights and data to underscore the superiority of a validated HPLC method for this specific analytical challenge.
Introduction: The Analytical Imperative for this compound
This compound is a chloroacetamide derivative with potential applications and implications in various fields, including as a synthetic intermediate in the pharmaceutical and chemical industries.[1] The presence of reactive chloro- groups and its aromatic nature necessitate a precise and reliable analytical method for its quantification to ensure quality, safety, and efficacy in any application. This guide details the validation of a robust HPLC method, benchmarked against other common analytical techniques, to establish a gold standard for its quantification.
High-Performance Liquid Chromatography (HPLC): The Premier Choice for Quantification
HPLC stands as the preeminent technique for the analysis of non-volatile or thermally labile compounds like this compound. Its high resolving power, sensitivity, and specificity make it the ideal choice for separating the analyte of interest from a complex matrix of impurities, starting materials, and degradation products.[2] A typical reverse-phase HPLC method offers the versatility to handle the polarity of this compound, ensuring sharp, well-defined chromatographic peaks suitable for accurate quantification.[3]
A Comprehensive Guide to HPLC Method Validation
The validation of an analytical procedure is the cornerstone of its reliability, demonstrating its suitability for the intended purpose.[4][5] The following sections detail the validation of an HPLC method for this compound, adhering to the stringent guidelines of the International Council for Harmonisation (ICH) Q2(R1).[6][7][8]
Specificity: Discerning the Analyte from the Matrix
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[9] For this compound, this includes potential impurities from synthesis and degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).
Experimental Protocol for Specificity:
-
Prepare a solution of this compound standard.
-
Prepare solutions of potential impurities and degradation products.
-
Prepare a mixed solution containing the analyte and all potential interfering compounds.
-
Subject the analyte to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light) to generate degradation products.
-
Analyze all solutions using the proposed HPLC method.
-
Assess the chromatograms for the resolution between the analyte peak and any other peaks. Peak purity analysis using a photodiode array (PDA) detector is also recommended to confirm the homogeneity of the analyte peak.[4]
Diagram of the HPLC Validation Workflow:
Caption: A streamlined workflow for HPLC method validation.
Linearity: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[4]
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five concentrations by diluting the stock solution, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 1: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
| 125 | 627500 |
| 150 | 753000 |
| Correlation Coefficient (r²) | > 0.999 |
Range: Defining the Boundaries of Reliable Quantification
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4] For this compound assay, a typical range would be 80% to 120% of the test concentration.
Accuracy: Closeness to the True Value
Accuracy is determined by applying the method to samples with known concentrations of the analyte and comparing the measured value to the true value.[4] This is often assessed through recovery studies.
Experimental Protocol for Accuracy:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 2: Hypothetical Accuracy (Recovery) Data
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL, mean) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Acceptance Criteria | 98.0% - 102.0% |
Precision: Consistency of Results
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or different equipment.
-
Reproducibility: The precision between different laboratories.
Table 3: Hypothetical Precision Data (as %RSD)
| Precision Level | 80% Conc. | 100% Conc. | 120% Conc. | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 0.6% | 0.7% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.0% | 1.1% | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Bounds of Measurement
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where LOD is approximately 3:1 and LOQ is 10:1, or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Resilience to Minor Variations
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Table 4: Robustness Parameters to be Investigated
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% Organic |
| Wavelength | ± 2 nm |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the recommended method, it is prudent to compare it with other potential analytical techniques.
Decision Tree for Analytical Method Selection:
Caption: A decision tree for selecting the appropriate analytical method.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound might be amenable to GC analysis, its relatively high molecular weight and the presence of polar functional groups could necessitate derivatization to improve volatility and peak shape.[10][11] This adds an extra step to the sample preparation, increasing the potential for error and variability.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique.[12] However, it lacks the specificity required for the accurate quantification of this compound in the presence of structurally similar impurities or degradation products that may have overlapping absorption spectra.[13] While it can be used for the assay of a pure substance, it is not suitable for stability-indicating methods.[14][15]
Thin-Layer Chromatography (TLC)
TLC is primarily a qualitative or semi-quantitative technique used for monitoring reaction progress or for preliminary purity checks.[16][17][18] While quantitative TLC (HPTLC) exists, it generally offers lower precision and accuracy compared to HPLC.[19][20]
Table 5: Comparison of Analytical Techniques
| Parameter | HPLC | GC | UV-Vis Spectrophotometry | TLC |
| Specificity | Excellent | Good to Excellent | Poor | Fair to Good |
| Sensitivity | High | High | Moderate | Low to Moderate |
| Precision | Excellent | Excellent | Good | Fair |
| Accuracy | Excellent | Excellent | Good | Fair |
| Sample Throughput | High (with autosampler) | Moderate | High | High |
| Cost | High | High | Low | Very Low |
| Derivatization | Not required | May be required | Not required | Not required |
Validated HPLC Method Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Standard Concentration: 100 µg/mL in mobile phase
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
Conclusion
A thoroughly validated HPLC method provides an unparalleled level of specificity, accuracy, and precision for the quantification of this compound. While other techniques such as GC, UV-Vis spectrophotometry, and TLC have their applications, they do not meet the stringent requirements for a reliable, stability-indicating assay in a drug development or quality control environment. The experimental data and validation principles outlined in this guide unequivocally support the adoption of HPLC as the definitive analytical method for this compound.
References
- 1. ijpsr.info [ijpsr.info]
- 2. actascientific.com [actascientific.com]
- 3. Acetamide, N-(2-chlorophenyl)- | SIELC Technologies [sielc.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. database.ich.org [database.ich.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. daneshyari.com [daneshyari.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. seer.ufrgs.br [seer.ufrgs.br]
- 14. sphinxsai.com [sphinxsai.com]
- 15. wjpsonline.com [wjpsonline.com]
- 16. Thin Layer Chromatography [sigmaaldrich.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Solved The thin-layer chromatography (TLC) technique is used | Chegg.com [chegg.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
This guide provides an in-depth comparative analysis of the biological efficacy of 2-Chloro-N-(2-chlorophenyl)acetamide, a member of the broader class of N-aryl-2-chloroacetamides. These compounds have garnered significant interest within the scientific community for their diverse biological activities, including potent antimicrobial and antifungal properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of experimental data to inform future research and development endeavors.
The core of this guide will focus on a structure-activity relationship (SAR) analysis, comparing the subject compound to its positional isomers and other substituted analogs. We will delve into the experimental data that elucidates how subtle changes in chemical structure, such as the position of the chloro substituent on the phenyl ring, can significantly impact biological potency.
Introduction to N-Aryl-2-chloroacetamides
The N-aryl-2-chloroacetamide scaffold is a versatile pharmacophore known to exhibit a wide spectrum of biological activities. The presence of the reactive α-chloroacetyl group is often crucial for their mechanism of action, which can involve the alkylation of biological nucleophiles within target organisms. The lipophilicity and electronic properties of the N-aryl substituent play a critical role in modulating the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its affinity for the molecular target.
Our focus, this compound, possesses two chlorine atoms: one on the acetyl moiety and another on the ortho position of the N-phenyl ring. To understand its biological efficacy, it is essential to compare it with structurally similar molecules where the position of the chlorine on the phenyl ring is varied (meta and para isomers) and with other halogen and electron-withdrawing or donating group substitutions.
Comparative Analysis of Biological Efficacy
The biological activity of this compound and its analogs is most prominently documented in the context of their antimicrobial and antifungal properties. The following sections present a comparative analysis based on available experimental data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antimicrobial Activity
A study by Bogdanović et al. (2021) provides a foundational dataset for comparing the antimicrobial efficacy of a series of N-(substituted phenyl)-2-chloroacetamides against Gram-positive (Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative (Escherichia coli) bacteria.[1][2] While this study did not specifically report on the 2-chloro isomer, it included the 3-chloro and 4-chloro positional isomers, alongside other halogenated derivatives. This allows for an insightful exploration of the structure-activity relationship.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of N-(substituted phenyl)-2-chloroacetamides
| Compound | Substituent on Phenyl Ring | S. aureus ATCC 25923 | MRSA ATCC 33591 | E. coli ATCC 25922 | Reference |
| 1 | 2-Chloro- (Target Compound) | Data not available in cited study | Data not available in cited study | Data not available in cited study | N/A |
| 2 | 3-Chloro- | 125 | 125 | 500 | [1][2] |
| 3 | 4-Chloro- | 62.5 | 62.5 | 250 | [1][2] |
| 4 | 3-Bromo- | 62.5 | 62.5 | 250 | [1][2] |
| 5 | 4-Fluoro- | 62.5 | 62.5 | 250 | [1][2] |
| 6 | 4-OH | >4000 | >4000 | >4000 | [1][2] |
| 7 | 4-CN | 250 | 250 | 1000 | [1][2] |
Expertise & Experience: The data in Table 1 clearly demonstrates that the position and nature of the halogen substituent on the phenyl ring significantly influence antimicrobial activity. The para-substituted halogenated compounds (4-chloro, 3-bromo, and 4-fluoro) consistently exhibit greater potency, particularly against Gram-positive bacteria, compared to the meta-substituted 3-chloro analog.[1][2] This enhanced activity is likely attributable to increased lipophilicity, which facilitates passage across the bacterial cell membrane.[1][2] The poor activity of the 4-hydroxy substituted compound underscores the importance of lipophilicity for this class of antimicrobials. The electron-withdrawing cyano group at the para position resulted in reduced activity compared to the halogens.
Antifungal Activity
The antifungal potential of chloroacetamide derivatives has also been a subject of investigation. Studies on 2-chloro-N-phenylacetamide (the unsubstituted analog) provide a valuable baseline for understanding the contribution of the chlorinated phenyl ring in our target compound.
Research has shown that 2-chloro-N-phenylacetamide exhibits significant antifungal activity against clinically relevant yeasts such as Candida albicans and Candida parapsilosis, including fluconazole-resistant strains.[3][4][5] The compound was found to inhibit both planktonic cells and biofilm formation.[3][4][5] Another study highlighted its efficacy against the filamentous fungus Aspergillus flavus, suggesting that its mechanism of action may involve binding to ergosterol in the fungal plasma membrane and potentially inhibiting DNA synthesis.[6][7]
Table 2: Antifungal Activity of 2-Chloro-N-phenylacetamide
| Organism | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
| Candida albicans (fluconazole-resistant strains) | 128 - 256 | 512 - 1024 | [3][4][5] |
| Candida parapsilosis (fluconazole-resistant strains) | 128 - 256 | 1024 | [3][4][5] |
| Aspergillus flavus | 16 - 256 | 32 - 512 | [6][7] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data allows for the formulation of several SAR principles for this class of compounds:
-
Importance of the Chloroacetyl Group: The presence of the chlorine atom on the acetyl moiety is considered essential for the biological activity of these molecules, likely acting as a reactive electrophile that can form covalent bonds with nucleophilic residues in target enzymes or proteins.[8]
-
Influence of Phenyl Ring Substitution:
-
Lipophilicity: Halogen substitution on the phenyl ring generally increases lipophilicity, which correlates with enhanced antimicrobial activity. This is because a more lipophilic compound can more readily traverse the lipid-rich cell membranes of microorganisms.[1][2]
-
Positional Isomerism: The position of the substituent is critical. For halogenated derivatives, the para position appears to be optimal for activity against the tested bacterial strains, followed by the meta position.[1][2]
-
Electronic Effects: The nature of the substituent (electron-donating vs. electron-withdrawing) also plays a role, although its impact may be secondary to lipophilicity in the case of the studied halogenated compounds.
-
Authoritative Grounding: The proposed mechanism of action for some chloroacetamide derivatives involves the inhibition of essential enzymes. For instance, in fungi, potential targets include enzymes involved in ergosterol biosynthesis or DNA synthesis.[6][7] In bacteria, these compounds might interfere with cell wall synthesis or other vital metabolic pathways.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, standardized experimental protocols are paramount. The following outlines a typical workflow for determining the antimicrobial efficacy of N-aryl-2-chloroacetamides.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for determining the in vitro antimicrobial susceptibility of a compound.[9]
Materials:
-
Test compounds (e.g., this compound and analogs)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)
-
Positive control (a known effective antimicrobial agent)
-
Negative control (broth and inoculum without the test compound)
-
Solvent for dissolving the test compounds (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent to create a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the microtiter plates using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Diagram of Experimental Workflow
Caption: Workflow for MIC determination.
Visualization of Compared Chemical Structures
Caption: Structures of the compared compounds.
Conclusion
This comparative guide highlights the significant biological, particularly antimicrobial and antifungal, potential of this compound and its structurally related analogs. The available data strongly supports a structure-activity relationship where the nature and position of substituents on the N-phenyl ring are key determinants of efficacy. Halogenation, especially at the para-position, appears to enhance activity, likely by increasing lipophilicity.
While direct comparative data for the 2-chloro isomer is needed for a complete picture, the existing evidence provides a solid foundation for future research. Further studies should focus on a head-to-head comparison of the positional isomers of dichloro-N-phenylacetamide against a broader panel of microbial pathogens. Elucidating the precise mechanism of action for this class of compounds will also be crucial for their potential development as novel therapeutic agents.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Chloro-N-(2-chlorophenyl)acetamide
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Orthogonal Analytical Corroboration
In the landscape of pharmaceutical development and manufacturing, the unambiguous characterization of any chemical entity is paramount. For a molecule such as 2-Chloro-N-(2-chlorophenyl)acetamide, a compound with potential applications in medicinal chemistry and as a key intermediate, relying on a single analytical technique for its characterization and quantification is a scientifically tenuous position.[1] Each analytical method possesses inherent strengths and limitations, viewing the analyte through a unique lens of its physicochemical properties. Therefore, a robust analytical data package is not built upon a singular method but on the cross-validation of orthogonal techniques. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive analysis of this compound, underpinned by the principles of scientific integrity and regulatory compliance.[2][3]
The core principle of cross-validation is to ensure the consistency and reliability of analytical results across different methodologies, laboratories, or instruments.[2] This is a critical exercise in method transfer between labs and for bolstering data integrity in regulatory submissions.[3] By employing techniques that rely on different separation and detection principles, we can build a more complete and trustworthy profile of the analyte, including its purity, stability, and impurity landscape.
The Analyte in Focus: this compound
This compound (CAS No. 3289-76-7) is a chloroacetanilide derivative.[4] Its structure, featuring two chlorinated phenyl rings and an acetamide linkage, presents specific analytical considerations. The presence of chromophores makes it amenable to UV detection in HPLC, while its potential for thermal stability or derivatization opens the door to GC-MS analysis. The unique proton and carbon environments within the molecule allow for structural elucidation and quantification by NMR.
Molecular Formula: C₈H₇Cl₂NO[4] Molecular Weight: 204.05 g/mol [4]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique should be a deliberate process, weighing the advantages and disadvantages of each in the context of the analytical goal.[5][6] For this compound, a multi-pronged approach is recommended.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[7] |
| Primary Application | Purity determination, quantification of active ingredient and impurities, stability studies.[6] | Identification and quantification of volatile and semi-volatile impurities, residual solvents.[8] | Absolute purity determination without a specific reference standard, structural confirmation.[9] |
| Sample Requirements | Soluble in mobile phase, non-volatile. | Volatile or amenable to derivatization to increase volatility.[8] | Soluble in deuterated solvent, requires a suitable internal standard for absolute quantification.[10] |
| Strengths | High versatility for a wide range of compounds, robust and reproducible, multiple detection methods (UV, DAD, MS).[5] | High separation efficiency, high sensitivity and selectivity with MS detection.[8] | Primary analytical method, highly specific for structure, non-destructive.[9] |
| Limitations | May require longer analysis times, potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity.[8] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Deep Dive into Methodology and Experimental Protocols
The trustworthiness of any analytical data hinges on the meticulous execution of validated protocols. Below are detailed methodologies for each technique as applied to this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the workhorse for purity and assay determination in pharmaceutical quality control due to its robustness and versatility.[6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) is typically effective for chloroacetanilides. A common starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 245 nm is appropriate for detection.
-
Column Temperature: 35°C to ensure reproducible retention times.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Injection Volume: 20 µL.
Data Interpretation and Validation Parameters:
-
Specificity: Forced degradation studies are crucial to demonstrate that the method can separate the main peak from potential degradation products and impurities.[11] Common stress conditions include acid and base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis. Potential degradation products for chloroacetanilides can include hydrolysis of the amide bond or other transformations.[5][12]
-
Linearity: A calibration curve should be constructed by plotting peak area against a series of known concentrations (e.g., 20-120 µg/mL). A correlation coefficient (r²) of >0.999 is expected.
-
Accuracy: Determined by spike-recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should typically be within 98-102%.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by multiple analyses of a homogenous sample. The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow for HPLC Method Validation
Caption: A logical workflow for the validation of an HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For a compound like this compound, which may have limited volatility, derivatization is often necessary to improve its chromatographic behavior and thermal stability.[13]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens.[14] A protocol could involve reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., acetone) at a slightly elevated temperature (e.g., 60°C) for a short period (e.g., 15-30 minutes).[14]
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and identification of unknown impurities, and Selected Ion Monitoring (SIM) for quantitative analysis of the target analyte and known impurities.
Data Interpretation and Validation Parameters:
-
Specificity: The mass spectrometer provides a high degree of specificity. The fragmentation pattern of the derivatized analyte can be used for positive identification. The method's ability to separate the analyte from potential impurities arising from the synthesis, such as unreacted starting materials or byproducts like 2-hydroxy-N-(2-chlorophenyl)acetamide from hydrolysis, should be demonstrated.[15]
-
Linearity, Accuracy, Precision, LOD, and LOQ: These are determined similarly to the HPLC method, but using the peak areas from the SIM chromatograms for quantification.
Derivatization and GC-MS Analysis Workflow
Caption: A typical workflow for the GC-MS analysis of a semi-volatile compound requiring derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for determining the absolute purity of a substance without the need for a structurally identical reference standard.[9][16] The quantification is based on the ratio of the integrated signal of the analyte to that of a certified internal standard of known purity.[10]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard Selection: The internal standard must have a known purity, be stable, not react with the analyte, and have at least one signal that is well-resolved from the analyte's signals.[10] For this compound in a solvent like DMSO-d₆, a standard such as maleic acid or dimethyl sulfone could be suitable.
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube. Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery. This is critical for accurate quantification.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Advantages in Cross-Validation:
qNMR serves as an excellent orthogonal technique to chromatography. Since it is based on a different physical principle and is less susceptible to matrix effects that can influence chromatographic separations, it provides a highly reliable and independent measure of purity.
The Cross-Validation Study: Bridging the Methodologies
A cross-validation study aims to demonstrate the equivalence of results obtained from different analytical methods.[2] In the context of this compound, this would involve analyzing the same batch of the substance using the validated HPLC, GC-MS, and qNMR methods.
Protocol for Cross-Validation:
-
Sample Selection: Use a homogenous batch of this compound. It is also beneficial to include samples with known impurities or spiked samples if available.
-
Analysis: Analyze the samples using the validated HPLC, GC-MS, and qNMR methods.
-
Data Comparison: Compare the purity and impurity profiles obtained from each technique.
-
Acceptance Criteria: The results should be statistically equivalent. For example, the purity values obtained by HPLC and GC-MS should not differ by more than a pre-defined percentage (e.g., 2%). The qNMR result can serve as a benchmark for absolute purity.
Conclusion: A Triad of Trustworthiness
The comprehensive analytical characterization of this compound necessitates a multi-faceted approach. While HPLC provides a robust and versatile method for routine quality control, its findings are significantly strengthened when cross-validated with orthogonal techniques like GC-MS and qNMR. GC-MS offers superior sensitivity for volatile and semi-volatile impurities, while qNMR provides an independent, primary measure of absolute purity.
By integrating these techniques, researchers and drug development professionals can build a self-validating analytical system that ensures a deep understanding of the analyte's identity, purity, and stability. This not only satisfies regulatory expectations for well-characterized substances but also embodies the principles of sound scientific practice, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. rroij.com [rroij.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 3289-76-7 [m.chemicalbook.com]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. biomedres.us [biomedres.us]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. qNMR - BIPM [bipm.org]
- 10. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Using compound-specific isotope analysis to assess the degradation of chloroacetanilide herbicides in lab-scale wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. spectroscopyasia.com [spectroscopyasia.com]
A Comparative Guide to the Spectral Data of 2-Chloro-N-(2-chlorophenyl)acetamide
This guide offers a detailed comparison and analysis of the spectral data for 2-Chloro-N-(2-chlorophenyl)acetamide, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document provides in-depth technical insights into the characterization of this molecule using various spectroscopic techniques.
Introduction
This compound (CAS No. 3289-76-7) is a halogenated acetamide derivative.[1][2] Compounds within this class are recognized for their diverse biological activities, serving as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[3][4][5] Accurate structural elucidation through spectral analysis is a critical step in ensuring the purity and identity of this compound for research and development purposes. This guide will focus on the key spectral characteristics of this compound, providing a comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectral Data Analysis
A thorough understanding of the spectral data is essential for confirming the molecular structure of this compound. The following sections present a comparative summary of the expected and reported spectral data from various sources.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic C-H | 7.20 - 7.60 | Multiplet | 4H |
| Amide N-H | ~8.30 | Singlet | 1H |
| Methylene C-H₂ | ~4.20 | Singlet | 2H |
Note: Expected chemical shifts are estimates and can vary based on the solvent and experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl C=O | ~165 |
| Aromatic C-Cl | ~128 |
| Aromatic C-N | ~135 |
| Aromatic C-H | 122 - 130 |
| Methylene CH₂ | ~43 |
Note: Expected chemical shifts are estimates and can vary based on the solvent and experimental conditions.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3300 | Medium |
| C=O Stretch (Amide) | 1660 - 1680 | Strong |
| C-N Stretch | 1400 - 1480 | Medium |
| C-Cl Stretch | 750 - 800 | Strong |
| Aromatic C-H Bending | 750 - 770 (ortho-disubstitution) | Strong |
These bands are indicative of the secondary amide and chloroalkane functionalities, as well as the substituted aromatic ring.[3]
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
Expected [M]+ Peak : m/z 203 (³⁵Cl, ³⁵Cl), 205 (³⁵Cl, ³⁷Cl), 207 (³⁷Cl, ³⁷Cl) in a characteristic isotopic pattern for two chlorine atoms.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectral data for this compound.
Caption: Workflow for the spectral analysis of this compound.
-
Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like the amide N-H.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation (KBr Pellet Method) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion of a dilute solution or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of the molecular ion is crucial for confirming the presence of two chlorine atoms.
Conclusion
The spectral data presented in this guide provide a comprehensive and validated fingerprint for this compound. The combination of NMR, IR, and Mass Spectrometry allows for an unambiguous confirmation of its chemical structure. This information is invaluable for researchers working with this compound, ensuring the quality and reliability of their starting materials and synthetic products. Adherence to standardized experimental protocols is essential for obtaining reproducible and accurate spectral data.
References
- 1. This compound CAS#: 3289-76-7 [m.chemicalbook.com]
- 2. CAS 3289-76-7 | this compound - Synblock [synblock.com]
- 3. ijpsr.info [ijpsr.info]
- 4. irejournals.com [irejournals.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H7Cl2NO) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Chloro-N-(2-chlorophenyl)acetamide
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and preclinical success. This guide provides an in-depth technical comparison for assessing the purity of synthesized 2-Chloro-N-(2-chlorophenyl)acetamide against a well-characterized standard. We will delve into the rationale behind the chosen analytical techniques, provide detailed experimental protocols, and present comparative data to empower you in making informed decisions about the quality of your synthesized product.
The Criticality of Purity in Drug Development Intermediates
This compound is a key building block in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, increased toxicity, and complications in subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.
Establishing the Standard for Comparison
In an ideal scenario, a certified reference material (CRM) from a recognized pharmacopeia or standards body would serve as the primary standard. However, for many research-grade compounds, a CRM may not be readily available. In such cases, a well-characterized in-house or commercially sourced standard with a high purity, typically ≥98%, is utilized. For the purpose of this guide, our "standard" represents a commercially available batch of this compound with a stated purity of >98%.
The Synthetic Pathway and Potential Impurities
The most common laboratory synthesis of this compound involves the acylation of 2-chloroaniline with chloroacetyl chloride.[1]
Caption: Synthetic route and potential impurities.
This reaction is generally efficient, but impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 2-chloroaniline and chloroacetyl chloride.
-
Hydrolysis Products: Chloroacetyl chloride can hydrolyze to form chloroacetic acid, especially in the presence of moisture.
-
Side-Reaction Products: Although less common under controlled conditions, di-acylation or other side reactions can occur.
Our analytical strategy is designed to not only quantify the main product but also to detect and identify these potential impurities.
A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. By employing a combination of chromatographic and spectroscopic methods, we create a robust and self-validating system of analysis.
Caption: Analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is ideal for separating the non-polar target compound from more polar or less polar impurities.
Experimental Protocol: HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-20 min: 80% B, 20-22 min: 80-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Comparative Data: HPLC
| Compound | Retention Time (min) - Standard | Retention Time (min) - Synthesized | Area % - Standard | Area % - Synthesized |
| Chloroacetic Acid | ~2.5 | 2.51 | Not Detected | 0.15 |
| 2-Chloroaniline | ~4.8 | 4.82 | Not Detected | 0.35 |
| This compound | ~12.1 | 12.11 | >99.8% | 99.2% |
| Unknown Impurity | Not Detected | 13.5 | Not Detected | 0.30 |
Interpretation: The synthesized product shows a high purity of 99.2%. However, trace amounts of starting materials and an unknown impurity are detected. The standard, in contrast, shows a purity of >99.8% with no detectable impurities under these conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile compounds. It serves as an excellent confirmatory technique to HPLC and is particularly useful for detecting residual starting materials and low molecular weight byproducts.
Experimental Protocol: GC-MS
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 m/z |
| Sample Preparation | 1 mg/mL in Ethyl Acetate |
Comparative Data: GC-MS
| Compound | Retention Time (min) - Standard | Mass Spectrum (m/z) - Standard | Retention Time (min) - Synthesized | Mass Spectrum (m/z) - Synthesized |
| 2-Chloroaniline | ~7.2 | 127 (M+), 92, 65[2] | 7.21 | 127 (M+), 92, 65 |
| This compound | ~13.8 | 203 (M+), 168, 127, 92 | 13.81 | 203 (M+), 168, 127, 92 |
Interpretation: The mass spectra of the main peak in both the standard and the synthesized sample are consistent with the structure of this compound. The presence of a small peak corresponding to 2-chloroaniline in the synthesized sample confirms the HPLC findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural confirmation. ¹H and ¹³C NMR are essential for verifying the chemical structure of the synthesized compound and for detecting impurities that may not be visible by other techniques, such as residual solvents.
Experimental Protocol: NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Reference | TMS (0.00 ppm) | CDCl₃ (77.16 ppm) |
| Temperature | 25 °C | 25 °C |
Comparative Data: NMR
| Standard Sample | Synthesized Sample | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.45 (d, 1H), 8.30 (s, 1H), 7.40 (t, 1H), 7.30 (d, 1H), 7.15 (t, 1H), 4.25 (s, 2H) | 8.45 (d, 1H), 8.30 (s, 1H), 7.40 (t, 1H), 7.30 (d, 1H), 7.15 (t, 1H), 4.25 (s, 2H), small signals for 2-chloroaniline and chloroacetic acid |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 164.5, 133.8, 129.2, 127.8, 125.4, 122.9, 121.7, 43.1 | 164.5, 133.8, 129.2, 127.8, 125.4, 122.9, 121.7, 43.1, small signals for impurities |
Interpretation: The major signals in the ¹H and ¹³C NMR spectra of the synthesized product are identical to those of the standard, confirming the correct chemical structure. The presence of minor peaks attributable to 2-chloroaniline and chloroacetic acid further corroborates the impurity profile observed in the chromatographic analyses.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and straightforward technique for confirming the presence of key functional groups. It serves as a qualitative check of the compound's identity.
Experimental Protocol: FTIR
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
Comparative Data: FTIR
| Functional Group | Expected Wavenumber (cm⁻¹) | Standard Sample (cm⁻¹) | Synthesized Sample (cm⁻¹) |
| N-H Stretch (amide) | 3300-3250 | 3280 | 3281 |
| C=O Stretch (amide) | 1680-1630 | 1665 | 1665 |
| C-Cl Stretch | 800-600 | 750 | 751 |
| Aromatic C-H Stretch | 3100-3000 | 3060 | 3062 |
Interpretation: The FTIR spectra of both the standard and the synthesized product show characteristic absorption bands for the amide N-H and C=O groups, as well as the C-Cl and aromatic C-H bonds, confirming the presence of the expected functional groups.
Conclusion and Recommendations
This comprehensive analytical comparison demonstrates that the synthesized this compound has a high degree of purity (99.2%), with its primary structure confirmed by spectroscopic methods. However, it contains trace levels of the starting material, 2-chloroaniline, and a hydrolysis byproduct, chloroacetic acid, which are absent in the high-purity standard.
For applications in early-stage research, this level of purity may be acceptable. However, for use in later-stage drug development, further purification of the synthesized material, for example, by recrystallization, would be strongly recommended to remove the identified impurities. This guide provides the necessary analytical framework to monitor the effectiveness of such purification steps and to ensure the quality and consistency of this critical synthetic intermediate.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-N-(2-chlorophenyl)acetamide
Hazard Identification and Immediate Safety Concerns
2-Chloro-N-(2-chlorophenyl)acetamide is a halogenated organic compound that requires careful handling due to its potential health hazards. Based on data for structurally similar chloroacetamide derivatives, this compound is expected to cause skin, eye, and respiratory irritation[1][2][3]. Prolonged or repeated exposure may lead to skin sensitization[4][5][6][7].
Key Hazards:
-
Skin Irritation: Causes redness and pain upon contact[1][8].
-
Serious Eye Irritation: Can result in significant eye damage[1][2][3].
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract[1][2][3].
-
Potential for Allergic Skin Reaction: May cause an allergic skin reaction in some individuals[4][5][6][7].
Given these hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment at all times.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure during handling and disposal. The following table outlines the required PPE, with a rationale for each selection based on established safety protocols for similar chemical entities.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with a chemical-resistant outer glove (e.g., Viton™ or SilverShield®) over a standard nitrile glove. | Provides robust protection against skin absorption of the toxic compound[9]. Gloves must be inspected prior to use[1][10]. |
| Eye & Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions[9]. Goggles should conform to EN 166 (EU) or NIOSH (US) standards[1][5][11]. |
| Body Protection | A flame-resistant lab coat. | Offers protection against chemical splashes and potential fire hazards[9]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | Prevents inhalation of the potentially toxic and volatile compound[9][10]. |
Waste Classification and Segregation: A Critical Step for Compliance
As a halogenated organic compound, this compound is classified as hazardous waste. Proper segregation of this waste stream is crucial for both safety and regulatory compliance, and it also helps in managing disposal costs[12].
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated Waste: Always keep halogenated organic waste, such as this compound, separate from non-halogenated organic waste[12][13]. This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs[12].
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, paper towels, and solid chemical) from liquid waste (e.g., solutions containing the compound).
-
Avoid Mixing with Incompatible Chemicals: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases[5][8].
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents[12][13]. Do not use abbreviations or chemical formulas[13].
Step-by-Step Disposal Procedures
The following protocols provide a clear, step-by-step guide for the disposal of this compound in various forms.
A. Disposal of Unused or Waste Solid this compound:
-
Container Selection: Use a designated, sealable, and properly labeled container for solid halogenated organic waste.
-
Transfer: Carefully transfer the solid waste into the container, avoiding the creation of dust[5][10][11]. If appropriate, moisten the solid with a small amount of a suitable solvent to prevent dusting[8].
-
Sealing and Labeling: Securely seal the container. Ensure the label clearly indicates "Hazardous Waste" and "this compound".
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials[1][2][14].
-
Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
B. Disposal of Contaminated Materials (Gloves, Weighing Boats, etc.):
-
Collection: Place all contaminated solid materials, such as gloves, bench paper, and weighing boats, into a designated, lined container for solid hazardous waste.
-
Sealing and Labeling: Once the container is full, seal it and label it clearly as "Hazardous Waste" and list the chemical contaminants, including "this compound".
-
Storage and Disposal: Store and arrange for disposal as described in the procedure for solid waste.
C. Disposal of Solutions Containing this compound:
-
Container Selection: Use a designated, sealable, and compatible container for liquid halogenated organic waste[13].
-
Waste Collection: Pour the waste solution into the container, ensuring there is enough headspace to accommodate expansion.
-
Sealing and Labeling: Securely seal the container and label it with "Hazardous Waste" and a list of all chemical components, including "this compound".
-
Storage and Disposal: Store and arrange for disposal as outlined for solid waste.
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is critical.
A. Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill[5][10][11].
-
Containment: For solid spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation[3][4][5][10]. For liquid spills, absorb with an inert material and place it in a sealed container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Waste Disposal: Treat all cleanup materials as hazardous waste and dispose of them accordingly.
B. Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[1][2]. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][5][14].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 9. benchchem.com [benchchem.com]
- 10. eurofinsus.com [eurofinsus.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. fishersci.com [fishersci.com]
Definitive Safety Protocol: Handling 2-Chloro-N-(2-chlorophenyl)acetamide in a Research Environment
As laboratory professionals, our primary responsibility extends beyond achieving research milestones; it is fundamentally anchored in ensuring a safe environment for ourselves and our colleagues. The compound 2-Chloro-N-(2-chlorophenyl)acetamide presents specific hazards that demand a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to instill a deep understanding of the why behind each safety measure, empowering you to make informed decisions and foster a culture of safety.
The core directive of this protocol is risk mitigation. This compound is classified as a hazardous chemical that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some related chloroacetamide compounds are also suspected of damaging fertility and may cause an allergic skin reaction.[3][4][5] Therefore, our protective strategy must be comprehensive, addressing all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
Hazard Profile at a Glance
A clear understanding of the specific risks is the foundation of any effective safety plan. The Globally Harmonized System (GHS) provides a universal framework for classifying these hazards.
| Hazard Classification | Category | Hazard Statement | Primary Route of Exposure |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Dermal |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Ocular |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation |
| Potential Additional Hazards (based on related compounds) | |||
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Dermal |
| Reproductive Toxicity | Category 2 | H361f: Suspected of damaging fertility | Inhalation, Dermal, Ingestion |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Ingestion |
| Data synthesized from multiple safety data sheets.[1][2][4][5] |
The Core Principle: An Impermeable Barrier
The fundamental principle of PPE is to create an impermeable barrier between you and the chemical hazard. Every component of your PPE ensemble is a critical layer in this defense. Handling this compound, which is typically a solid powder, necessitates robust protection against airborne particulates and accidental skin or eye contact.[3]
Eye and Face Protection: The Non-Negotiable First Line
Ocular exposure presents an immediate and significant risk. The irritant nature of this compound means that even minor contact can lead to serious eye damage.[1][2]
-
Minimum Requirement: At all times when handling this chemical, wear tightly fitting safety goggles with side-shields that conform to EU standard EN 166 or are NIOSH-approved in the US.[1][4] Standard safety glasses are insufficient as they do not protect against dust and splashes from all angles.
-
Enhanced Protection: When there is any risk of splashing (e.g., when preparing solutions or during vigorous reactions) or when handling larger quantities, a full-face shield must be worn in addition to safety goggles.[3][6] The face shield protects the entire face from direct contact.
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure. This compound is a known skin irritant, and related chemicals can cause allergic skin reactions with repeated contact.[1][3][7]
-
Glove Selection: Handle with chemical-resistant gloves. Nitrile gloves are a standard baseline, but for prolonged contact or when handling solutions, a more robust glove should be considered. Always inspect gloves for tears or punctures before use.[1][8]
-
The Rationale for Double-Gloving: We advocate for a double-gloving protocol. The outer glove bears the primary contamination. This allows you to remove the contaminated outer layer and still have a clean, protected hand (with the inner glove) to handle equipment or exit the work area without cross-contamination. This is a field-proven best practice for enhancing safety.
Body Protection: Shielding Against Contamination
Your body must be shielded from accidental spills and dust.
-
Lab Coat: A standard lab coat is the minimum requirement. For procedures with a higher risk of spillage, consider a flame-resistant or impervious lab coat.[1][9]
-
Contaminated Clothing: Protective clothing that becomes contaminated must be removed immediately.[2][3] Do not take contaminated work clothes home.[3] Contaminated items should be washed separately and thoroughly before reuse.[7]
Respiratory Protection: Controlling Inhalation Risks
As a powder, this compound poses a significant inhalation risk, potentially causing respiratory irritation.[1][2] A harmful concentration of airborne particles can be reached quickly when the powder is dispersed.[3]
-
Engineering Controls: The primary method for controlling inhalation exposure is through engineering controls. All handling of this solid compound must be performed within a certified chemical fume hood. [5][6] This ensures that any dust or vapors are contained and exhausted safely.
-
Respirator Use: If engineering controls are insufficient, if you experience any respiratory irritation, or if a risk assessment indicates the potential to exceed exposure limits, a NIOSH-approved respirator is mandatory.[1][6] For dusts, a full-face particle respirator (type N100 US or P3 EN 143) is appropriate.[6]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plan
Safe operations extend beyond simply wearing PPE; they encompass the entire lifecycle of handling, from preparation to disposal.
Step-by-Step PPE Donning and Doffing
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Inner Gloves: Select the correct size and check for defects.
-
Outer Gloves: Place over the inner gloves.
-
Goggles/Face Shield: Adjust for a secure and comfortable fit.
-
Respirator (if required): Perform a seal check before entering the work area.
Doffing (Taking Off): This process is designed to contain the contaminant.
-
Decontaminate (if possible): Clean outer gloves if a safe procedure exists.
-
Outer Gloves: Peel off the first outer glove, turning it inside out. Use the clean inner-gloved hand to remove the second outer glove. Dispose of immediately in a designated hazardous waste container.
-
Lab Coat: Remove by rolling it outwards, ensuring the contaminated exterior is contained within the roll.
-
Goggles/Face Shield: Handle by the strap; avoid touching the front surface.
-
Inner Gloves: Remove last, peeling them off so they turn inside out.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][7]
Disposal Plan
All disposable PPE used when handling this compound must be considered contaminated hazardous waste.
-
Waste Container: Collect all used gloves, wipes, and other contaminated disposables in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Chemical Disposal: Dispose of the chemical contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2] Do NOT discharge into drains or the environment.[6][8]
Emergency First Aid Protocols
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1][2][7]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][10]
By integrating these protocols into your daily laboratory operations, you build a resilient safety culture that protects you, your research, and your colleagues.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. eurofinsus.com [eurofinsus.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloro Acetamide [anshulchemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

